Chemical structure and properties of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Due to its specific stereochemistry and functional group array—a hydroxyl group, a protected amine, and an ester—this molecule serves as a valuable intermediate for the synthesis of complex molecular architectures, including peptidomimetics and other biologically active compounds. This document outlines its chemical structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its potential applications. The information presented herein is synthesized from established chemical principles and data from analogous structures, providing a robust resource for researchers in the field.
Chemical Structure and Properties
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chiral molecule featuring a butanoate backbone with key functional groups at the C2 and C4 positions. The "(2S)" designation indicates the stereochemistry at the carbon bearing the hydroxyl group. The primary amine at the C4 position is protected by an ethoxycarbonyl group, a common protecting group in peptide synthesis.
// Positioning the stereocenter label
C2 -- S [style=invis, len=1.0];
}
Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Abstract This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. This chiral molecule is a valuable building b...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. This chiral molecule is a valuable building block in medicinal chemistry and drug development, necessitating reliable and scalable synthetic routes. The presented strategy commences with the readily available L-aspartic acid and proceeds through a series of strategic transformations, including the formation of a key α-keto ester intermediate, a highly stereoselective biocatalytic reduction to establish the (2S)-hydroxyl stereocenter, and subsequent functional group manipulations to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the synthetic choices involved.
Introduction
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chiral, non-proteinogenic amino acid derivative of significant interest in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both a hydroxyl and a protected amino group, along with a defined stereochemistry, makes it an attractive synthon for introducing specific pharmacophoric features into drug candidates. The precise control over the stereochemistry at the C2 position is crucial for biological activity, demanding a synthetic approach that is both efficient and highly stereoselective.
This guide details a multi-step synthesis that leverages the chiral pool, starting from L-aspartic acid, to ensure the desired stereochemical outcome. A key feature of this pathway is the use of a biocatalytic reduction step, which offers a green and highly selective method for the formation of the chiral secondary alcohol.
Overall Synthetic Strategy
The synthesis is designed in a convergent manner, focusing on the strategic introduction of the required functional groups and the critical stereocenter. The overall transformation can be visualized as follows:
Caption: Overall synthetic strategy for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate.
Synthesis of the Key α-Keto Ester Intermediate
The initial phase of the synthesis focuses on the preparation of the pivotal α-keto ester, Ethyl 4-(Boc-amino)-2-oxobutanoate, from L-aspartic acid.
Protection of L-Aspartic Acid
The synthesis commences with the protection of the amino and the β-carboxylic acid functionalities of L-aspartic acid to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the amine due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] The β-carboxyl group is protected as a tert-butyl ester.
Experimental Protocol: Synthesis of (S)-2-(Boc-amino)-4-tert-butoxy-4-oxobutanoic acid
To a suspension of L-aspartic acid (1.0 eq) in a suitable solvent such as dioxane, add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and a base like sodium hydroxide (2.0 eq) in water.
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Formation of the α-Keto Ester
The conversion of the α-amino acid to an α-keto ester is a critical transformation. A plausible approach involves a modification of the Dakin-West reaction.[2][3][4] This reaction typically converts an α-amino acid to a keto-amide. In this modified strategy, the N-Boc protected aspartic acid derivative is activated and then reacted to form the keto ester.
Experimental Protocol: Synthesis of Ethyl 4-(Boc-amino)-2-oxobutanoate
Suspend (S)-2-(Boc-amino)-4-tert-butoxy-4-oxobutanoic acid (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
Stir the mixture at room temperature for a designated period to form the activated acid.
In a separate flask, prepare a solution of the desired nucleophile for the formation of the keto group.
Add the solution of the activated acid to the nucleophile at a controlled temperature.
Upon completion of the reaction, filter to remove any solid byproducts and concentrate the filtrate.
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-(Boc-amino)-2-oxobutanoate.
Stereoselective Reduction of the α-Keto Ester
The cornerstone of this synthesis is the stereoselective reduction of the prochiral ketone in Ethyl 4-(Boc-amino)-2-oxobutanoate to establish the (2S)-hydroxyl stereocenter. Biocatalysis, specifically using baker's yeast (Saccharomyces cerevisiae), provides an excellent method for achieving high enantioselectivity in this transformation.[5][6] The enzymatic machinery of the yeast contains reductases that preferentially deliver a hydride to one face of the ketone.
Caption: Biocatalytic stereoselective reduction of the α-keto ester.
Experimental Protocol: Synthesis of Ethyl (2S)-4-(Boc-amino)-2-hydroxybutanoate
In a large flask, prepare a suspension of baker's yeast (e.g., 10 g per 1 g of substrate) in a solution of sucrose (e.g., 20 g per 1 g of substrate) in warm water.
Allow the yeast to activate for approximately 30-60 minutes at around 30-35 °C.
Add a solution of Ethyl 4-(Boc-amino)-2-oxobutanoate in a minimal amount of a water-miscible co-solvent like ethanol to the fermenting yeast suspension.
Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress of the reduction can be monitored by TLC or gas chromatography (GC).
After the reaction is complete, add a filter aid such as Celite and filter the mixture through a pad of Celite to remove the yeast cells.
Saturate the aqueous filtrate with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Ethyl (2S)-4-(Boc-amino)-2-hydroxybutanoate. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
The final steps of the synthesis involve the removal of the Boc protecting group and the introduction of the target ethoxycarbonyl group.
Boc Deprotection
The Boc group is readily cleaved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.[10][11][12]
Experimental Protocol: Deprotection of Ethyl (2S)-4-(Boc-amino)-2-hydroxybutanoate
Dissolve Ethyl (2S)-4-(Boc-amino)-2-hydroxybutanoate (1.0 eq) in an anhydrous solvent such as dichloromethane or dioxane.
Add a solution of 4 M HCl in dioxane (excess) or trifluoroacetic acid (TFA) (excess).
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine hydrochloride salt can often be used directly in the next step without further purification.
N-Ethoxycarbonylation
The final ethoxycarbonyl group is installed by reacting the free amine with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[13]
Experimental Protocol: Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Dissolve the crude amine hydrochloride salt from the previous step in a mixture of a suitable organic solvent (e.g., dichloromethane) and an aqueous solution of a base such as sodium bicarbonate or triethylamine.
Cool the mixture in an ice bath.
Slowly add ethyl chloroformate (1.1 eq) to the vigorously stirred biphasic mixture.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel to obtain Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate as a pure compound.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. By starting from the chiral pool amino acid, L-aspartic acid, and employing a key biocatalytic reduction, this strategy ensures the correct stereochemistry at the C2 hydroxyl group with high fidelity. The use of standard protection and deprotection protocols, along with well-established acylation reactions, makes this synthesis amenable to both laboratory-scale and potential scale-up operations. This guide offers the necessary details for researchers and drug development professionals to successfully synthesize this valuable chiral building block for their research and development endeavors.
References
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D'Souza, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838.
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D'Arrigo, P., et al. (2010). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Synthesis, 2010(15), 2584-2588.
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U.S. Patent 6,087,526 A. (2000). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester.
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Seebach, D., et al. (1985). Preparation by Yeast Reduction and Determination of the Sense of Chirality of Enantiomerically Pure Ethyl (-)-(S)-4,4,4-Trichloro-3-hydroxybutanoate and (+)-(R)-4,4,4-Trifluoro-3-hydroxybutanoate. Helvetica Chimica Acta, 68(1), 162-171.
Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3), 73-85.
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Solubility and thermal stability profile of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate Executive Summary This technical guide provides a comprehensive framework for evaluating the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Executive Summary
This technical guide provides a comprehensive framework for evaluating the solubility and thermal stability of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a molecule of interest in pharmaceutical development. In the absence of established public data for this specific compound, this document outlines a robust, first-principles approach to its characterization. We detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a clear path for data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into generating a reliable physicochemical profile essential for advancing a compound from discovery to formulation.
Introduction: The Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and thermal stability. These parameters govern a molecule's bioavailability, manufacturability, storage conditions, and shelf-life.[1][2]
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is an organic molecule featuring several key functional groups: a secondary alcohol, a carbamate, and an ethyl ester. Each of these groups contributes to the molecule's overall polarity, hydrogen bonding capacity, and susceptibility to degradation.[3] The ester and carbamate moieties, for instance, are prone to hydrolysis, while the hydroxyl group can participate in hydrogen bonding, influencing both solubility and crystal lattice energy.[3][4] A comprehensive analysis is therefore not just a regulatory requirement but a scientific necessity to mitigate risks in later-stage development.[1]
This guide presents a systematic methodology to fully characterize this molecule.
Part I: Solubility Profile Characterization
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability.[5] A compound's solubility profile dictates formulation strategies, from simple solutions to complex delivery systems. We will explore two key types of solubility assessment: kinetic and equilibrium.
Theoretical Considerations
Kinetic Solubility: This measures the concentration of a compound at the moment of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[6] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[7][8]
Equilibrium Solubility (Thermodynamic Solubility): This is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[5][9] The "shake-flask" method is the gold-standard for this measurement, providing the most accurate and reliable data for thermodynamic modeling and pre-formulation.[5][9][10]
The pH of the aqueous medium is a critical variable. While Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a neutral molecule without readily ionizable groups, its stability, and thus its apparent solubility over time, can be significantly affected by pH due to potential acid- or base-catalyzed hydrolysis of the ester and carbamate functionalities.[1] Therefore, solubility should be assessed at physiologically relevant pH values.[11]
Experimental Methodologies
This high-throughput method assesses solubility by detecting precipitate formation via light scattering.[8]
Causality Behind Experimental Choices: Nephelometry is chosen for its speed and low compound consumption, making it ideal for early-stage discovery where compound availability may be limited. It provides a rapid rank-ordering of compounds to prioritize for more resource-intensive studies.[8]
Step-by-Step Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Plate Setup: In a 384-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to all wells to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
Incubation & Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is determined to be the kinetic solubility.[8]
This is the definitive method for determining thermodynamic solubility.[5][10]
Causality Behind Experimental Choices: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium, providing data that is essential for regulatory filings and for building robust biopharmaceutical classification system (BCS) models.[9][11] Testing at pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines to simulate the gastrointestinal environment.[11]
Step-by-Step Protocol:
System Preparation: Add an excess amount of the solid compound to vials containing buffers at pH 1.2, 4.5, and 6.8, as well as purified water.[11] The excess solid is crucial to ensure saturation is reached.
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) until equilibrium is reached.[5][9] The system should be protected from light.
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is a critical step; centrifugation is often preferred over filtration to avoid potential adsorption of the compound to the filter membrane.[5]
Quantification: Carefully remove an aliquot of the clear supernatant.
Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format.
Solubility Assay
Medium
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Kinetic
PBS (pH 7.4)
25
Hypothetical Value: 85
Hypothetical Value: 365
Equilibrium
pH 1.2 Buffer
37
Hypothetical Value: 60
Hypothetical Value: 257
Equilibrium
pH 4.5 Buffer
37
Hypothetical Value: 55
Hypothetical Value: 236
Equilibrium
pH 6.8 Buffer
37
Hypothetical Value: 52
Hypothetical Value: 223
Interpretation: A significant difference between kinetic and equilibrium solubility may indicate that the compound precipitates slowly or forms amorphous aggregates initially. Lower solubility at higher pH in the equilibrium studies could suggest base-catalyzed hydrolysis over the extended incubation period, which should be confirmed with stability studies.
Caption: Workflow for solubility characterization.
Part II: Thermal Stability and Degradation Analysis
Thermal stability assessment is crucial for defining manufacturing processes (e.g., drying), storage conditions, and shelf life.[12][13] This involves both evaluating the intrinsic stability of the molecule and identifying potential degradation pathways under stress conditions.[2][14]
Theoretical Considerations
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is used to determine decomposition temperatures, detect residual solvents or water, and quantify the composition of materials.[12][15]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It identifies thermal events such as melting, crystallization, and glass transitions, providing critical information on the solid-state properties, purity, and polymorphism of the compound.[17][19]
Forced Degradation (Stress Testing): As mandated by ICH guideline Q1A(R2), forced degradation studies deliberately stress the compound to identify likely degradation products and establish degradation pathways.[1][14] This is essential for developing and validating stability-indicating analytical methods.[2] Key stress conditions include hydrolysis, oxidation, heat, and light.[14][20]
Experimental Methodologies
Causality Behind Experimental Choices: Using TGA and DSC in tandem provides a comprehensive thermal profile. TGA identifies the temperature at which mass loss (decomposition) begins, while DSC reveals the energetic changes (like melting) that precede or accompany decomposition.[21][22] This combination is essential for a complete solid-state characterization.[13]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the compound into a TGA pan (for TGA) and a DSC pan (for DSC).
TGA Analysis: Place the sample in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond complete decomposition (e.g., 400 °C). Record the mass loss as a function of temperature.[15]
DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events.[17]
Causality Behind Experimental Choices: The conditions are chosen to simulate potential environmental stresses a drug might encounter.[20] Acidic, basic, and oxidative conditions probe the chemical lability of the functional groups, while thermal and photolytic stress assess physical stability. This ensures the resulting analytical method is "stability-indicating."[1]
Step-by-Step Protocol:
Acid & Base Hydrolysis: Dissolve or suspend the compound in solutions of 0.1 N HCl and 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24 hours). Neutralize the samples before analysis.
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time.
Thermal Stress: Expose the solid compound to elevated temperature (e.g., 80°C) for a defined period.[14]
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23] Use a dark control sample stored under the same conditions.
Analysis: Analyze all stressed samples, alongside an unstressed control, using a high-resolution HPLC method with a detector capable of monitoring peak purity (e.g., a photodiode array detector).
Data Presentation and Interpretation
Thermal analysis data is typically presented in a summary table.
Technique
Parameter
Observation
TGA
Onset of Decomposition (Tonset)
Hypothetical Value: 215 °C
DSC
Melting Point (Tm)
Hypothetical Value: 155 °C (Endotherm)
DSC
Decomposition
Hypothetical Value: >220 °C (Exotherm)
Forced Degradation Results Summary:
Stress Condition
% Degradation
No. of Degradants
Observations
0.1 N HCl, 60°C, 24h
Hypothetical: 12%
2
Significant degradation, likely ester hydrolysis.
0.1 N NaOH, 60°C, 24h
Hypothetical: 25%
3
Rapid degradation, suggesting both ester and carbamate hydrolysis.
3% H₂O₂, RT, 24h
Hypothetical: <2%
0
Compound appears stable to oxidation.
Heat (80°C), 48h
Hypothetical: <1%
0
Compound is thermally stable in the solid state at 80°C.
Photostability (ICH Q1B)
Hypothetical: <1%
0
Compound is not light sensitive.
Interpretation: The TGA/DSC data suggest the compound melts at 155°C and is thermally stable up to approximately 215°C. The forced degradation results indicate a primary degradation pathway through hydrolysis, particularly under basic conditions. The lack of degradation under oxidative, thermal, and photolytic stress suggests good intrinsic stability in these respects. This information is critical for guiding formulation development towards a stable pH range and for defining appropriate packaging.
Caption: Workflow for thermal stability assessment.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded strategy for determining the solubility and thermal stability profile of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. By employing a systematic approach that combines high-throughput screening with gold-standard equilibrium methods, and by integrating intrinsic thermal analysis with forced degradation studies, a complete and reliable physicochemical dataset can be generated. This data is fundamental to making informed decisions in the drug development process, ensuring the selection of a robust formulation, and meeting global regulatory expectations.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc. [Link]
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Why Do Functional Groups Determine The Properties Of Organic Molecules?. (2025). RevisionDojo. [Link]
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Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. (n.d.). SciSpace. [Link]
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI. [Link]
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Amino-hydroxybutanoic acids—such as L-threonine (2-amino-3-hydroxybutanoic acid) and homoserine (2-amino-4-hydroxybutanoic acid)—are critical building blocks in peptide synthesis, natural product total synthesis, and drug development. These molecules present a unique chemoselectivity challenge due to the presence of three competing nucleophilic sites: an amine, a hydroxyl, and a carboxylic acid. The selective protection of the amine group using ethyl chloroformate (ECF) to form an N-ethoxycarbonyl (carbamate) derivative is a foundational transformation. This technical guide details the mechanistic causality, thermodynamic controls, and self-validating protocols required to achieve high-fidelity N-protection without parasitic side reactions.
Mechanistic Causality and Chemoselectivity
The reaction between an amino-hydroxybutanoic acid and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism characterized by an addition-elimination sequence at the carbonyl carbon[1].
The Addition-Elimination Pathway:
When exposed to ECF, the unshared electron pair of the deprotonated amine attacks the highly electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. The intermediate rapidly collapses, expelling a chloride anion as the leaving group to yield the stable N-ethoxycarbonyl carbamate[1]. This process generates hydrochloric acid (HCl) as a byproduct, necessitating the continuous presence of a base to neutralize the acid and drive the reaction forward[2].
Chemoselective Control via Schotten-Baumann Conditions:
Achieving chemoselectivity requires strict control over the reaction environment. Amino-hydroxybutanoic acids are zwitterionic and highly polar, requiring aqueous media for dissolution. By employing Schotten-Baumann conditions—typically aqueous sodium hydroxide at pH 8.5 to 9.5—the reaction is thermodynamically steered toward N-acylation[3].
Amine Activation: At pH 9, the ammonium ion (
NH3+
) is deprotonated to a free amine (
NH2
), rendering it highly nucleophilic.
Hydroxyl Suppression: The aliphatic hydroxyl group (pKa ~13-14) remains protonated and acts as a poor nucleophile, preventing the formation of O-carbonates.
Carboxyl Dynamics: While the carboxylate is deprotonated and can theoretically attack ECF to form a mixed carboxylic-carbonic anhydride, this intermediate is highly unstable in aqueous alkaline media and rapidly hydrolyzes back to the free carboxylate[4].
Chemoselectivity pathways demonstrating the thermodynamic preference for N-carbamate formation.
Thermodynamic and Kinetic Parameters
The success of the protection strategy relies on exploiting the distinct pKa and nucleophilicity profiles of the substrate's functional groups.
Functional Group
pKa (approx.)
Relative Nucleophilicity
Aqueous Base (pH 9) Outcome
Anhydrous (-15 °C) Outcome
α
-Amine
9.0 - 10.0
High (Primary Nucleophile)
Stable N-Carbamate
N-Carbamate
Aliphatic Hydroxyl
13.0 - 14.0
Low (Protonated at pH 9)
Unreactive
Unreactive
Carboxylic Acid
2.0 - 3.0
Moderate
Transient Anhydride (Hydrolyzes)
Stable Mixed Anhydride
Note: If the objective shifts from protection to activation (e.g., for peptide coupling), the reaction is performed in anhydrous tetrahydrofuran (THF) at -15 °C with a tertiary amine like N-methylmorpholine. Under these conditions, the carboxylic acid reacts with the chloroformate to form a stable mixed anhydride[2],[5].
Self-Validating Experimental Protocol
The following protocol describes the optimal N-ethoxycarbonyl protection of L-threonine. Every step is designed with inherent causality and includes validation checkpoints to ensure system integrity.
Substrate Solubilization: Dissolve L-threonine in 1M NaOH to achieve a pH of ~9.0.
Causality: Deprotonates the
α
-amine to maximize nucleophilicity while keeping the hydroxyl group protonated[3].
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
Causality: Ethyl chloroformate is susceptible to base-catalyzed hydrolysis. Low temperatures suppress this parasitic degradation and minimize the risk of
α
-carbon racemization[1].
Reagent Addition: Add ethyl chloroformate dropwise over 15 minutes under vigorous stirring. Simultaneously, monitor and maintain the pH at 9.0 by adding 1M NaOH as needed.
Causality: The addition-elimination mechanism releases HCl[1]. Continuous neutralization prevents the amine from protonating and halting the reaction.
Maturation: Remove the ice bath and allow the mixture to stir at 20 °C for 2 hours.
Phase Separation & Precipitation: Wash the aqueous layer once with diethyl ether to remove unreacted ECF. Acidify the aqueous phase carefully to pH 2.0 using 1M HCl.
Causality: Acidification protonates the carboxylate group of the newly formed N-ethoxycarbonyl-L-threonine, drastically reducing its aqueous solubility and inducing precipitation or allowing extraction[3].
Extraction: Extract the product into EtOAc, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
System Validation (FT-IR): Analyze the purified product via Infrared Spectroscopy.
Validation Check: Confirm the presence of a strong carbamate carbonyl stretch at ~1700 cm⁻¹. Ensure the absence of a peak at ~1810 cm⁻¹, which would indicate unwanted mixed anhydride formation[2].
Self-validating experimental workflow for the N-ethoxycarbonyl protection of L-threonine.
Conclusion
The N-ethoxycarbonyl protection of amino-hydroxybutanoic acids is a highly reliable procedure when thermodynamic and kinetic parameters are strictly governed. By leveraging the differential nucleophilicity of the amine, hydroxyl, and carboxyl groups under Schotten-Baumann conditions, researchers can achieve near-quantitative yields of the target carbamate while avoiding mixed anhydride or carbonate byproducts.
Comprehensive Literature Review and Technical Guide on Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate Derivatives
Executive Summary Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a highly specialized, doubly protected chiral building block derived from (S)-4-amino-2-hydroxybutanoic acid (commonly known as L-HABA or AHBA)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a highly specialized, doubly protected chiral building block derived from (S)-4-amino-2-hydroxybutanoic acid (commonly known as L-HABA or AHBA). In the realm of medicinal chemistry and drug development, the L-HABA side chain is celebrated for its critical role in the semi-synthesis of advanced aminoglycoside antibiotics, most notably Amikacin and Arbekacin[1]. By strategically acylating the 1-N position of the 2-deoxystreptamine (2-DOS) core of older aminoglycosides (such as Kanamycin A or Dibekacin), the L-HABA moiety introduces precise steric hindrance that shields the antibiotic from deactivation by bacterial Aminoglycoside-Modifying Enzymes (AMEs)[2].
This whitepaper provides an in-depth technical analysis of the chemical identity, mechanistic role, and synthetic workflows associated with this crucial intermediate.
Chemical Identity & Structural Significance
The parent molecule, L-HABA, contains three reactive sites: a primary amine, a secondary hydroxyl group, and a carboxylic acid. For site-specific coupling to an aminoglycoside core without triggering unwanted side reactions, the functional groups of L-HABA must be orthogonally protected[3].
Ethoxycarbonyl Protection (N-Terminus): The primary amine is converted into an ethyl carbamate using ethyl chloroformate. The ethoxycarbonyl group is specifically chosen because it is highly stable during coupling reactions but can be quantitatively removed via basic hydrolysis (e.g., using Barium Hydroxide). This choice is dictated by a critical causality in aminoglycoside synthesis: aminoglycoside cores contain multiple acid-labile glycosidic bonds, making acid-cleavable protecting groups like tert-Butoxycarbonyl (Boc) highly risky[1].
Ethyl Esterification (C-Terminus): The carboxylic acid is protected as an ethyl ester. This prevents the self-polymerization of the amino acid and increases the molecule's solubility in organic solvents, preparing it for subsequent activation.
Mechanistic Role in Aminoglycoside Resistance Bypass
Bacterial resistance to first-generation aminoglycosides is primarily driven by AMEs—specifically phosphotransferases (APH), acetyltransferases (AAC), and nucleotidyltransferases (ANT). These enzymes covalently modify the antibiotic, destroying its binding affinity for the bacterial 30S ribosome.
The introduction of the L-HABA side chain at the 1-N position fundamentally alters the spatial geometry of the molecule. The (2S)-hydroxyl group of the HABA chain forms critical intramolecular hydrogen bonds, while the extended aliphatic chain acts as a steric shield, blocking AMEs from accessing vulnerable target sites (such as the 3-N and 2'-OH positions)[2].
Fig 1. Mechanism of L-HABA mediated aminoglycoside resistance bypass.
Synthetic Methodologies & Protocols
To ensure high chemoselectivity and preserve the delicate (2S) stereocenter, the synthesis and utilization of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate must follow strictly controlled protocols[4].
Protocol 1: Synthesis of the Doubly Protected L-HABA Intermediate
Objective: To synthesize Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate from L-HABA without racemization.
N-Ethoxycarbonylation: Suspend 1.0 equivalent of (S)-4-amino-2-hydroxybutanoic acid in a biphasic system of toluene and water. Adjust the pH to 8.0 using 30% NaOH.
Reagent Addition: Dropwise add 1.05 equivalents of ethyl chloroformate at 20–25°C.
Causality: Strict maintenance of pH between 8.0 and 8.5 via the continuous addition of NaOH ensures complete N-protection while completely suppressing unwanted O-acylation at the secondary hydroxyl group[4].
Phase Separation: Heat the mixture to 70°C, separate the aqueous phase, and retain the organic phase containing the N-protected intermediate.
Esterification: To the organic phase, add absolute ethanol and a catalytic amount of concentrated H₂SO₄. Reflux for 4–6 hours.
Causality: Fischer esterification masks the carboxylic acid, preventing intermolecular side reactions during downstream activation.
Purification: Neutralize the acid catalyst with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.
Protocol 2: 1-N Acylation of Aminoglycosides (Amikacin Synthesis)
Objective: Site-specific coupling of the protected L-HABA to Kanamycin A.
Saponification: Treat the intermediate with 1N NaOH in ethanol to selectively hydrolyze the ethyl ester, yielding the free carboxylic acid while leaving the ethoxycarbonyl group intact.
Activation: React the free acid with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in THF to form an active NHS-ester.
Causality: NHS esters provide exceptional chemoselectivity for primary amines and prevent the racemization of the (2S) chiral center during coupling[3].
Coupling: Add the NHS-ester to a solution of poly-N-protected Kanamycin A (where all amines except the 1-N position are temporarily blocked).
Global Deprotection: Treat the resulting conjugate with aqueous Ba(OH)₂ at 90°C.
Causality: Barium hydroxide is a strong base that effectively cleaves the ethoxycarbonyl protecting group without hydrolyzing the acid-sensitive glycosidic linkages of the aminoglycoside core[1].
Isolation: Neutralize the mixture with H₂SO₄. The barium precipitates as insoluble BaSO₄, which is filtered off. The filtrate is purified via ion-exchange chromatography to isolate pure Amikacin.
Fig 2. Synthetic workflow of aminoglycosides using the ethoxycarbonyl-protected L-HABA intermediate.
Quantitative Data & Comparative Analysis
The choice of protecting group for the L-HABA side chain is a delicate balance between stability, yield, and the structural integrity of the target aminoglycoside. Table 1 summarizes the empirical data driving the preference for ethoxycarbonyl protection.
Table 1: Comparative Analysis of L-HABA Protecting Groups
Protecting Group
Reagent
Deprotection Condition
Compatibility with Aminoglycoside Core
Typical Yield (%)
Ethoxycarbonyl
Ethyl chloroformate
Strong Base (Ba(OH)₂, 90°C)
Excellent (Glycosidic bonds are base-stable)
85 - 92
Benzyloxycarbonyl (Cbz)
Benzyl chloroformate
Catalytic Hydrogenation (Pd/C, H₂)
Excellent (Orthogonal to most functional groups)
80 - 88
tert-Butoxycarbonyl (Boc)
Boc anhydride
Strong Acid (TFA or HCl)
Poor (High risk of glycosidic bond cleavage)
75 - 85
Phthalimido
Phthalic anhydride
Hydrazine hydrate (EtOH, reflux)
Good (Requires careful stoichiometric control)
70 - 80
The clinical impact of the L-HABA modification is profound. By shielding the aminoglycoside from AMEs, the modified drug regains potent bactericidal activity against resistant strains, as quantified in Table 2.
Table 2: Impact of L-HABA Modification on Minimum Inhibitory Concentration (MIC)
Bacterial Strain
Resistance Profile
Kanamycin A MIC (µg/mL)
Amikacin MIC (µg/mL)
Escherichia coli ATCC 25922
Susceptible
2.0
1.0
Escherichia coli (APH(3')-Ia)
Kanamycin-Resistant
>64
2.0
Pseudomonas aeruginosa
Multi-drug Resistant
>128
4.0
Staphylococcus aureus
Susceptible
1.0
0.5
Note: The L-HABA side chain drastically restores efficacy against strains expressing Aminoglycoside-Modifying Enzymes (AMEs).
A High-Fidelity, Multi-Step Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate from L-Aspartic Acid
An Application Note for the Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate Abstract This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl (2S)-4-[(ethoxycar...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a valuable chiral building block for pharmaceutical and fine chemical development. The described methodology employs a robust five-step sequence starting from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthetic strategy hinges on an orthogonal protecting group scheme and a highly selective borane-mediated reduction, ensuring high stereochemical fidelity and good overall yield. Each step is elucidated with detailed procedural instructions, mechanistic rationale, and characterization data, providing researchers with a reliable and scalable method for accessing this important synthetic intermediate.
Introduction
Chiral γ-amino-β-hydroxy acids and their ester derivatives are privileged structural motifs found in a variety of biologically active molecules, including enzyme inhibitors and peptide mimetics. The title compound, Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, combines multiple functional handles—a secondary alcohol, a carbamate, and an ester—on a stereodefined carbon backbone, making it a versatile intermediate for further chemical elaboration.
The primary challenge in synthesizing this molecule lies in the selective manipulation of the two distinct carboxylic acid groups of the L-aspartic acid starting material, coupled with the stereospecific transformation of the α-amino group into a hydroxyl group. The protocol outlined herein addresses these challenges through a logical sequence of protection, selective reduction, and functional group interconversion. The key transformations include:
N-Protection: Installation of the final ethoxycarbonyl protecting group at the outset.
Orthogonal Esterification: Differentiating the α- and β-carboxylic acids by selectively forming a benzyl ester at the β-position.
Selective Reduction: Employing a borane complex to reduce the free α-carboxylic acid in the presence of the β-ester.
Deprotection and Esterification: Mild removal of the temporary benzyl ester followed by the final esterification to yield the target compound.
This approach provides a clear and validated pathway, emphasizing the principles of modern synthetic strategy for researchers in drug discovery and process development.
Overall Synthetic Scheme
The five-step synthesis transforms L-aspartic acid into the target compound, leveraging selective protection and reduction strategies.
Caption: Overall 5-step reaction pathway from L-Aspartic Acid.
Materials and Reagents
Reagent
Grade
Supplier
L-Aspartic Acid
≥99%
Sigma-Aldrich
Ethyl Chloroformate
≥99%
Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)
ACS Reagent
Fisher Scientific
Benzyl Alcohol (BnOH)
≥99.5%
Alfa Aesar
p-Toluenesulfonic acid (p-TsOH)
Monohydrate, ≥98.5%
Sigma-Aldrich
Toluene
Anhydrous, 99.8%
Sigma-Aldrich
Borane-tetrahydrofuran complex
1.0 M solution in THF
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Palladium on Carbon (Pd/C)
10 wt. %
Sigma-Aldrich
Ethanol (EtOH)
200 Proof, Anhydrous
Decon Labs
Thionyl Chloride (SOCl₂)
≥99.5%
Sigma-Aldrich
Ethyl Acetate
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Magnesium Sulfate (MgSO₄)
Anhydrous
Fisher Scientific
Detailed Experimental Protocol
Step 1: Synthesis of N-Ethoxycarbonyl-L-Aspartic Acid
Principle: The synthesis begins with the protection of the nucleophilic α-amino group of L-aspartic acid as an ethoxycarbonyl carbamate. This transformation is crucial as it prevents the amine from participating in side reactions during subsequent steps. The reaction is performed under Schotten-Baumann conditions, utilizing an aqueous basic solution to deprotonate the amino acid and neutralize the HCl byproduct generated during the acylation with ethyl chloroformate.
Procedure:
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-aspartic acid (66.5 g, 0.5 mol) and sodium carbonate (80.0 g, 0.75 mol) in 400 mL of deionized water.
Cool the resulting solution to 0-5 °C in an ice-water bath.
Add ethyl chloroformate (57.0 mL, 0.6 mol) dropwise via the dropping funnel over a period of 90 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
During the addition, maintain the pH of the mixture between 9.5 and 10.5 by the concurrent addition of 2 M NaOH solution if necessary.
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
Wash the reaction mixture with dichloromethane (2 x 150 mL) to remove any unreacted ethyl chloroformate and other nonpolar impurities.
Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2 with concentrated HCl.
A white precipitate will form. Extract the product into ethyl acetate (3 x 200 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Ethoxycarbonyl-L-Aspartic Acid as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.
Step 2: Synthesis of N-Ethoxycarbonyl-L-Aspartic Acid β-Benzyl Ester
Principle: To differentiate the two carboxylic acids, the β-carboxyl group is selectively esterified with benzyl alcohol. This reaction can be achieved by heating in toluene with a catalytic amount of acid, removing the water formed via a Dean-Stark apparatus. The benzyl ester is an excellent choice as it is stable to the subsequent reduction step but can be easily removed in a later step via mild hydrogenolysis.
Procedure:
To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Ethoxycarbonyl-L-Aspartic Acid (from Step 1, ~0.5 mol), benzyl alcohol (57.0 mL, 0.55 mol), and p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol).
Add 500 mL of toluene to the flask.
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours).
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
Dissolve the residue in ethyl acetate (400 mL) and wash successively with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired β-benzyl ester isomer.
Step 3: Selective Reduction to Benzyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Principle: This is the key selective transformation of the synthesis. The free α-carboxylic acid is reduced to a primary alcohol using a borane-tetrahydrofuran (BH₃-THF) complex. Borane reagents are highly effective at reducing carboxylic acids while being unreactive towards esters under the same conditions, providing excellent chemoselectivity.[1][2]
Procedure:
Dissolve the N-Eoc-L-Aspartic Acid β-Benzyl Ester (from Step 2, ~0.1 mol) in 200 mL of anhydrous THF in a 500 mL flame-dried, three-necked flask under an argon atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add 1.0 M BH₃-THF solution (120 mL, 0.12 mol) via a syringe or dropping funnel over 30 minutes.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL).
Remove the solvent under reduced pressure. Add another 50 mL of methanol and co-evaporate to remove borate esters. Repeat this step twice.
Dissolve the residue in ethyl acetate (200 mL), wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography if necessary.
Step 4: Synthesis of (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoic Acid via Hydrogenolysis
Principle: The temporary β-benzyl ester protecting group is removed using catalytic hydrogenation. This method, known as hydrogenolysis, is exceptionally mild and selective, cleaving the C-O bond of the benzyl group without affecting the N-ethoxycarbonyl group or other functionalities.[2]
Procedure:
Dissolve the benzyl ester from Step 3 (~0.1 mol) in 250 mL of anhydrous ethanol in a hydrogenation flask.
Carefully add 10% palladium on carbon (Pd/C) (approx. 2.0 g) to the solution.
Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas.
Purge the system with hydrogen gas, then pressurize to 50 psi (or maintain under a hydrogen atmosphere) and shake vigorously at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
Once complete, carefully vent the hydrogen and purge the system with argon or nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (50 mL).
Combine the filtrates and remove the solvent under reduced pressure to yield the desired carboxylic acid as a viscous oil or solid. This product is often used in the next step without further purification.
Step 5: Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Principle: The final step is the esterification of the free carboxylic acid with ethanol. A common and effective method is to convert the carboxylic acid to an acyl chloride in situ using thionyl chloride, which then readily reacts with ethanol to form the ethyl ester. The reaction is typically performed with thionyl chloride as both the reagent and solvent or in an excess of the alcohol.
Procedure:
In a 250 mL round-bottom flask, cool 100 mL of anhydrous ethanol to 0 °C.
Slowly and carefully add thionyl chloride (8.8 mL, 0.12 mol) dropwise to the cold ethanol with stirring.
To this freshly prepared acidic ethanol solution, add the carboxylic acid from Step 4 (~0.1 mol).
Allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
After the reaction is complete (monitored by TLC), cool the solution to room temperature and remove the excess ethanol and SOCl₂ under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash carefully with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the final product by flash column chromatography (silica gel, eluting with ethyl acetate/hexanes) to obtain Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate as a pure compound.
Experimental Workflow Visualization
This diagram outlines the general workflow for each synthetic step, emphasizing the cycle of reaction, workup, and analysis.
Caption: General workflow for each synthetic transformation.
References
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [Link]
Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on Arginine Peptides. I. A New Synthesis of Arginine Peptides. Preparation of L-Arginyl-L-arginine, L-Arginyl-L-arginyl-L-arginine, and L-Arginyl-L-glutamic Acid. Journal of the American Chemical Society, 79(24), 6487–6492. [Link]
Kovacs, J., et al. (1963). Synthesis of Poly-L-aspartic Acid Derivatives. Journal of the American Chemical Society, 85(1), 1839-1844. [Link]
Ikota, N., Shibata, H., & Koga, K. (1981). Asymmetric alkylation of the enolate derived from a chiral cyclic amino acid derivative. Heterocycles, 14(12), 1937. [Link]
Lee, C. H., et al. (1987). Selective Esterification of N-Benzyl-L-aspartic Acid. (II). Synthesis of α- and β-Benzyl Esters of N-Benzyl-L-aspartic Acid. Bulletin of the Korean Chemical Society, 8(4), 346-349. [Link]
Gabriel, S. (1889). Ueber die Amidoderivate der Glutarsäure und die Vinylessigsäure. Berichte der deutschen chemischen Gesellschaft, 22(2), 3335-3338. [Link]
Tafel, J., & Stern, M. (1900). Ueber die Reduction des Succinimids. Berichte der deutschen chemischen Gesellschaft, 33(2), 2224-2231. [Link]
Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(42), 10508-10511. [Link]
Soai, K., Oyamada, H., & Takase, M. (1984). A convenient method for the preparation of N-protected α-amino aldehydes. Bulletin of the Chemical Society of Japan, 57(7), 1948-1951. [Link]
Lane, C. F. (1975). The reduction of organic functional groups with borane-THF. Chemical Reviews, 76(6), 773-799. [Link]
An, G., et al. (2007). Reductions of Aromatic Amino Acids and Derivatives. Organic Process Research & Development, 11(1), 143-146. [Link]
Application of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate in the Synthesis of Advanced Aminoglycoside Antibiotics
Introduction: A Chiral Building Block to Counter Antimicrobial Resistance The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Aminoglycoside antibiotics, despite their potent bacter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Chiral Building Block to Counter Antimicrobial Resistance
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Aminoglycoside antibiotics, despite their potent bactericidal activity, have been hampered by the emergence of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs).[1][2][3] A highly successful strategy to overcome this resistance has been the semi-synthesis of novel aminoglycosides with modifications that sterically hinder the action of these enzymes.[4]
One of the most clinically significant modifications is the acylation of the 1-amino group of the 2-deoxystreptamine ring with the (S)-4-amino-2-hydroxybutyryl (AHB) side chain.[1][4] This modification led to the development of amikacin, a cornerstone antibiotic effective against many resistant bacterial strains.[1][5][6] Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate serves as a key chiral precursor for the synthesis of this vital AHB side chain, providing a stereochemically defined starting material for the construction of advanced aminoglycoside antibiotics.
This technical guide provides an in-depth overview and detailed protocols for the utilization of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate in the synthesis of next-generation aminoglycoside antibiotics. We will explore the strategic considerations for its conversion into a reactive acylating agent and its subsequent coupling to an aminoglycoside core, exemplified by the synthesis of an amikacin analogue.
Synthetic Strategy Overview: From Chiral Ester to Potent Antibiotic
The overall synthetic pathway involves a multi-step process that leverages the inherent chirality of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. The core of the strategy is to transform this stable and readily available starting material into a protected and activated form of (S)-4-amino-2-hydroxybutyric acid (L-HABA), which can then be selectively coupled to the 1-amino group of a protected aminoglycoside scaffold, such as a derivative of kanamycin A.
The key phases of the synthesis are:
Preparation of the Protected (S)-4-amino-2-hydroxybutyric acid (L-HABA) Side Chain : This involves the protection of the terminal amino group and the hydroxyl group of the butanoate moiety, followed by the saponification of the ethyl ester to the corresponding carboxylic acid.
Activation of the L-HABA Side Chain : The carboxylic acid is then activated to facilitate efficient amide bond formation with the aminoglycoside core.
Selective 1-N-Acylation of the Aminoglycoside Core : The activated L-HABA derivative is reacted with a protected aminoglycoside, where other reactive amino groups are masked to ensure site-selective acylation.
Deprotection and Purification : Finally, all protecting groups are removed to yield the target aminoglycoside antibiotic, which is then purified to a high degree.
Figure 1: General workflow for the synthesis of an amikacin analogue.
Part 1: Preparation and Activation of the (S)-4-Amino-2-hydroxybutyryl (AHB) Side Chain
The successful synthesis of the target aminoglycoside hinges on the efficient preparation of the AHB side chain in a form that is ready for coupling. This requires careful selection of protecting groups that are stable during the initial synthetic steps but can be removed under conditions that do not compromise the integrity of the final antibiotic.
Protocol 1.1: Synthesis of N-benzyloxycarbonyl-(S)-4-amino-2-hydroxybutyric acid
This protocol details the conversion of the starting ethyl ester to the N-protected carboxylic acid. The benzyloxycarbonyl (Cbz or Z) group is a common choice for amine protection as it is stable under a range of conditions and can be readily removed by catalytic hydrogenation.[5][7]
Dissolve Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate (10.0 g, 0.0405 mol) in a mixture of dioxane (100 mL) and water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Add sodium bicarbonate (7.5 g, 0.0893 mol) in portions.
Slowly add benzyl chloroformate (7.6 g, 0.0445 mol) dropwise while maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC until the starting material is consumed.
Extract the mixture with ethyl acetate (3 x 100 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz protected ethyl ester.
Saponification:
Dissolve the crude N-Cbz protected ethyl ester in a mixture of THF (100 mL) and water (50 mL).
Add lithium hydroxide (2.9 g, 0.121 mol) and stir the mixture at room temperature for 4-6 hours.
Monitor the saponification by TLC.
Once complete, remove the THF under reduced pressure.
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-(S)-4-amino-2-hydroxybutyric acid as a solid, which can be further purified by recrystallization.
Protocol 1.2: Activation of N-benzyloxycarbonyl-(S)-4-amino-2-hydroxybutyric acid with N-hydroxysuccinimide
Activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester is a common and effective method for peptide bond formation, as it creates a good leaving group for nucleophilic attack by the amine.[5][7]
Dissolve N-benzyloxycarbonyl-(S)-4-amino-2-hydroxybutyric acid (5.0 g, 0.0197 mol) and N-hydroxysuccinimide (2.5 g, 0.0217 mol) in dry dichloromethane (100 mL) in a flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add a solution of N,N'-dicyclohexylcarbodiimide (4.5 g, 0.0218 mol) in dry DCM (20 mL) dropwise.
Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
A white precipitate of dicyclohexylurea (DCU) will form.
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
Concentrate the filtrate under reduced pressure to obtain the crude N-hydroxysuccinimide ester of N-benzyloxycarbonyl-L-HABA. This activated ester can often be used in the next step without further purification.
Figure 2: Synthetic pathway for the activated AHB side chain.
Part 2: Selective Acylation of the Aminoglycoside Core
The selective acylation of the 1-amino group of the aminoglycoside is a critical step that requires careful protection of the other amino groups. For kanamycin A, the 3- and 6'-amino groups are more reactive towards acylation. Therefore, a di-protected kanamycin A derivative is used as the starting material for the coupling reaction.
Protocol 2.1: 1-N-Acylation of 3,6'-di-N-benzyloxycarbonylkanamycin A
This protocol describes the coupling of the activated AHB side chain with a protected kanamycin A derivative. The reaction is typically carried out in a biphasic solvent system to facilitate the reaction and subsequent work-up.[5][8]
Suspend 3,6'-di-N-benzyloxycarbonylkanamycin A (10.0 g, 0.0133 mol) in water (200 mL) and adjust the pH to approximately 9-10 with 30% NaOH solution to dissolve the solid.
In a separate flask, dissolve the activated N-Cbz-L-HABA-NHS ester (5.6 g, 0.0160 mol) in dichloromethane (200 mL).
Combine the aqueous and organic solutions in a flask and stir vigorously at room temperature for 12-18 hours to create an emulsion.
Monitor the reaction by TLC or HPLC.
After the reaction is complete, separate the organic layer.
Adjust the pH of the aqueous layer to 4-5 with acetic acid.
Extract the aqueous layer with DCM (2 x 100 mL) to recover any unreacted starting materials.
The aqueous layer now contains the tri-protected amikacin derivative. This solution can be carried forward to the deprotection step.
Part 3: Deprotection and Purification of the Final Product
The final step in the synthesis is the removal of all protecting groups to yield the active antibiotic. In this case, the benzyloxycarbonyl (Cbz) groups are removed by catalytic hydrogenation.
Protocol 3.1: Catalytic Hydrogenation for Deprotection
Materials:
Reagent
CAS Number
Molecular Weight
Quantity (Example)
Moles (Example)
Aqueous solution of tri-protected amikacin (from Protocol 2.1)
-
-
~200 mL
~0.0133 mol
Palladium on Carbon (Pd/C), 10%
7440-05-3
-
1.0 g
-
Hydrogen Gas (H₂)
1333-74-0
-
Balloon pressure
-
Celite
61790-53-2
-
For filtration
-
Sulfuric Acid (H₂SO₄), 0.1 M
7664-93-9
-
As needed
-
Methanol
67-56-1
-
For precipitation
-
Procedure:
Transfer the aqueous solution containing the tri-protected amikacin derivative to a hydrogenation flask.
Carefully add 10% Palladium on Carbon (1.0 g) to the solution.
Secure the flask to a hydrogenation apparatus, evacuate the flask, and then introduce hydrogen gas (balloon pressure).
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 24-48 hours.
Monitor the deprotection by TLC or HPLC until all starting material is consumed.
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with water.
Adjust the pH of the filtrate to approximately 5.0 with 0.1 M sulfuric acid.
Concentrate the solution under reduced pressure to a smaller volume.
Add methanol to the concentrated aqueous solution to precipitate the amikacin sulfate salt.[5]
Stir the suspension at room temperature for 2 hours, then collect the white solid by filtration.
Wash the solid with methanol and dry under vacuum to yield the final amikacin product.
The final product should be characterized by NMR, mass spectrometry, and its biological activity confirmed through microbiological assays.
Conclusion: Enabling the Synthesis of Life-Saving Antibiotics
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a valuable and versatile chiral building block in the synthesis of advanced aminoglycoside antibiotics. Its use allows for the stereospecific introduction of the (S)-4-amino-2-hydroxybutyryl side chain, a key structural feature for overcoming bacterial resistance. The protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to utilize this important starting material in the creation of novel and more effective aminoglycoside therapeutics. The careful application of protecting group strategies and controlled coupling reactions are paramount to achieving a successful and high-yielding synthesis.
References
Oda, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available from: [Link]
Paolucci, P., et al. (1998). Process for the synthesis of amikacin. US Patent 5,763,587.
Maitte, P., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. US Patent Application US20050113366A1.
Kim, B.-G., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology. Available from: [Link]
Kondo, S., et al. (1973). Letter: Synthesis of (S)-4-amino-2-hydroxybutyryl Derivatives of 3',4'-dideoxykanamycin B and Their Antibacterial Activities. The Journal of Antibiotics. Available from: [Link]
Barluenga, J., et al. (2015). Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides. ACS Medicinal Chemistry Letters. Available from: [Link]
Krause, K. M., et al. (2012). Aminoglycoside Antibiotics in the 21st Century. ACS Chemical Biology. Available from: [Link]
Asensio, J. L., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules. Available from: [Link]
Penco, S., et al. (1987). Novel process for the synthesis of amikacin. EP Patent 0218292A1.
van der Marel, G. A., et al. (2025). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. Available from: [Link]
KEGG. (n.d.). Neomycin, kanamycin and gentamicin biosynthesis - Reference pathway. KEGG PATHWAY. Available from: [Link]
Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available from: [Link]
Penco, S., et al. (1987). Novel process for the synthesis of amikacin. Patent 0218292. Available from: [Link]
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. Available from: [Link]
Rivas Arenas, L. A., et al. (2022). Crystal structure of BtrK, a decarboxylase involved in the (S)-4-amino-2-hydroxybutyrate (AHBA) formation during butirosin biosynthesis. Journal of Molecular Structure. Available from: [Link]
Righi, G., et al. (1995). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry. Available from: [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. Available from: [Link]
Marco-Contelles, J. (2010). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF HETEROCYCLIC AMINOGLYCOSIDES. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Available from: [Link]
Zdyb, E., et al. (2006). AMIKACIN, KANAMYCIN AND TOBRAMYCIN BINDING TO MELANIN IN THE PRESENCE OF Ca2+ AND Mg2+ IONS. Acta Poloniae Pharmaceutica. Available from: [Link]
Pathan, M. A., et al. (2019). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available from: [Link]
Guchhait, G., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]
Umezawa, H. (1998). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy. Available from: [Link]
Greenberg, W. A., et al. (2001). Design and Synthesis of New Aminoglycoside Antibiotics Containing Neamine as an Optimal Core Structure: Correlation of Antibiotic Activity with in Vitro Inhibition of Translation. Journal of the American Chemical Society. Available from: [Link]
Comprehensive HPLC-UV Method Development for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Introduction & Physicochemical Profiling Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a fully protected, synthetically crucial derivative of (S)-4-amino-2-hydroxybutanoic acid (SAHBA). SAHBA and its derivat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a fully protected, synthetically crucial derivative of (S)-4-amino-2-hydroxybutanoic acid (SAHBA). SAHBA and its derivatives serve as vital chiral building blocks in the synthesis of aminoglycoside antibiotics (such as Amikacin) and various neuroactive pharmaceuticals[1].
From an analytical perspective, this intermediate presents a unique set of chromatographic challenges. Unlike its zwitterionic, highly polar parent compound (SAHBA), which typically requires Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing techniques, this fully protected derivative is a neutral, lipophilic molecule. However, it lacks conjugated
π
-systems or aromatic rings. The only chromophores present are the ester and urethane (carbamate) carbonyl groups, which exhibit weak
n→π∗
transitions in the far-UV region. Consequently, method development must strictly revolve around low-UV detection (205–210 nm) , demanding rigorous control over mobile phase purity and additive selection[2].
Method Development Rationale & Causality
To build a self-validating, robust assay for chemical purity and related substances, every chromatographic parameter must be selected based on the molecule's specific physicochemical traits.
Detector Wavelength (210 nm): Due to the absence of aromaticity, detection must occur at 210 nm to capture the carbonyl absorbance. This necessitates the absolute exclusion of UV-absorbing solvents or additives[2].
Mobile Phase Organic (Acetonitrile vs. Methanol): HPLC-grade Acetonitrile (UV cutoff ~190 nm) is mandatory. Methanol has a UV cutoff of 205 nm and exhibits substantial end-absorbance below 210 nm, which would cause severe baseline drift during gradient elution, obscuring low-level impurities[3].
Mobile Phase Aqueous (0.05% Phosphoric Acid): Although the target analyte is neutral, potential synthetic impurities (such as unesterified SAHBA or partially deprotected amines) are highly ionizable. A low pH buffer (0.05%
H3PO4
, pH ~2.5) ensures these polar impurities are fully protonated, providing reproducible retention times and preventing peak smearing[3][4]. Phosphoric acid is chosen over trifluoroacetic acid (TFA) or acetate buffers because it is highly transparent at 210 nm.
Stationary Phase (End-capped C18): The molecule contains a free hydroxyl group at the C2 position. This polar functional group can act as a hydrogen-bond donor to residual silanols on the silica matrix, leading to peak tailing. A highly end-capped, high-purity C18 column is required to shield these silanols and ensure sharp, symmetrical peaks[5].
Figure 1: Physicochemical profiling and method development logic for the target analyte.
Step-by-Step Analytical Protocol
Reagents and Materials
Water: Milli-Q or LC-MS grade (18.2 MΩ·cm).
Acetonitrile (ACN): HPLC gradient grade or LC-MS grade (Critical for 210 nm baseline stability).
Phosphoric Acid (
H3PO4
): 85% w/w, HPLC grade.
Sample Diluent: Water:Acetonitrile (80:20, v/v). Causality note: The sample must be dissolved in a diluent closely matching the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting).
Chromatographic Conditions
Parameter
Specification
Column
Waters XBridge C18 or equivalent (150 mm × 4.6 mm, 3.5 µm, fully end-capped)
Mobile Phase A
0.05%
H3PO4
in Water (v/v)
Mobile Phase B
100% Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
210 nm (Reference off)
Injection Volume
10 µL
Run Time
25 Minutes
Gradient Program
The gradient is designed to start at a highly aqueous composition to retain and resolve polar synthetic impurities (e.g., SAHBA, half-esters), followed by a steady organic ramp to elute the lipophilic target compound.
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
90
10
Isocratic hold (Retain polar impurities)
3.0
90
10
Begin gradient
15.0
30
70
Linear ramp (Elute target analyte)
18.0
10
90
Column wash (Elute highly non-polar dimers)
20.0
90
10
Return to initial conditions
25.0
90
10
Re-equilibration
Sample Preparation
Accurately weigh ~25 mg of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate into a 25 mL volumetric flask.
Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic matrix.
Sonicate for 2 minutes.
Dilute to volume with LC-grade Water (Final composition ~ 80:20 Water:ACN).
Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
System Suitability & Data Interpretation
A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis to ensure the chromatographic system is capable of resolving the analyte without physical or chemical interference.
SST Parameter
Acceptance Criteria
Causality / Rationale
Retention Time (
Rt
)
~12.5 ± 0.5 min
Verifies correct gradient mixing and pump performance.
USP Tailing Factor (
Tf
)
≤
1.5
Ensures the C2-hydroxyl group is not interacting with active silanols[5].
Theoretical Plates (
N
)
≥
5,000
Confirms column efficiency and proper packing integrity.
Injection Precision (%RSD)
≤
2.0% (n=5)
Validates autosampler precision and sample stability in the diluent.
Troubleshooting Low-UV Artifacts
When operating at 210 nm, the method is highly susceptible to solvent impurities and baseline artifacts.
Ghost Peaks: Often appear during the gradient ramp. These are typically caused by organic impurities in the aqueous mobile phase accumulating on the column during the initial hold and eluting as the organic concentration increases. Solution: Use an inline mobile phase filter or switch to a higher grade of LC-MS water.
Severe Baseline Drift: A steep upward baseline drift during the gradient is a hallmark of using an organic solvent with a high UV cutoff (like Methanol) or an absorbing buffer (like Acetate)[3].
Figure 2: Troubleshooting decision tree for baseline drift in low-UV HPLC methods.
References
(PDF) Latest Development in HPLC - ResearchGate. Available at: 2
Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC. Available at: 4
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at:3
Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Available at: 5
BB-K8, A NEW SEMISYNTHETIC AMINOGLYCOSIDE ANTIBIOTIC - J-Stage. Available at: 1
Application Note: Regioselective Synthesis of Amikacin via N-1 Coupling of Kanamycin A with Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of Amikacin, a critical s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of Amikacin, a critical semi-synthetic aminoglycoside antibiotic used against multidrug-resistant Gram-negative bacteria, relies on the highly regioselective acylation of Kanamycin A. Kanamycin A possesses four primary and secondary amino groups (1-N, 3-N, 6'-N, and 3''-N). The central synthetic challenge is directing the (2S)-4-amino-2-hydroxybutyric acid (L-HBA) side chain exclusively to the N-1 position of the 2-deoxystreptamine ring[1].
To achieve this, the L-HBA synthon must be suitably protected to prevent self-condensation during activation. Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate serves as an ideal precursor. It provides dual protection: an ethyl ester masking the carboxylate and an ethoxycarbonyl (ethyl carbamate) group masking the primary amine.
Causality in Experimental Design
Why Zinc Complexation? Transition metals like Zn²⁺ form transient, reversible chelates with vicinal amino-hydroxyl pairs on the aminoglycoside framework. In Kanamycin A, zinc preferentially complexes with the 3''-N/4''-OH and 6'-N/4'-OH pairs, sterically shielding the 3-N and 6'-N positions. The N-1 position lacks a highly favorable vicinal hydroxyl for tight chelation, leaving it exposed and available for nucleophilic attack by the active ester[2].
Why Ethoxycarbonyl Protection? Aminoglycosides are notoriously sensitive to strong acids (which cleave their glycosidic bonds) but exhibit extreme stability under strongly basic conditions. The ethoxycarbonyl group is cleanly cleaved via alkaline hydrolysis (e.g., using Ba(OH)₂ or NaOH)[1]. This circumvents the need for hydrogenolysis (used for Cbz groups), which can be poisoned by trace sulfur and requires pressurized hydrogen, or acidic cleavage (used for Boc groups), which risks degrading the Kanamycin core[3].
Experimental Workflow & Self-Validating Protocols
The following protocol details a 10-mmol scale synthesis, optimized for high regioselectivity and facile downstream purification.
Phase 1: Saponification & Activation of the L-HBA Synthon
The ethyl ester is unreactive towards amines at room temperature and must be converted to an N-hydroxysuccinimide (NHS) active ester.
Saponification: Dissolve 2.19 g (10.0 mmol) of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate in 20 mL of a 1:1 Ethanol/H₂O mixture. Add 11.0 mL of 1.0 M NaOH (1.1 eq) dropwise. Stir at 25°C for 2 hours.
Validation Check: Monitor by TLC (Silica, EtOAc/Hexane 1:1). The ester spot (Rf ~0.6) should disappear.
Isolation: Acidify the mixture to pH 2.5 using 1 M HCl. Extract with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the free acid.
NHS Activation: Dissolve the free acid in 25 mL of anhydrous THF. Add 1.21 g (10.5 mmol) of N-hydroxysuccinimide (NHS), followed by 2.16 g (10.5 mmol) of N,N'-Dicyclohexylcarbodiimide (DCC). Stir at room temperature for 4 hours.
Validation Check: A white precipitate of dicyclohexylurea (DCU) will form, driving the reaction forward. Filter the DCU through a Celite pad and concentrate the filtrate to isolate the L-HBA-NHS active ester.
Phase 2: Regioselective Coupling
Zinc Complexation: Dissolve 4.85 g (10.0 mmol) of Kanamycin A free base in 40 mL of a 1:1 DMSO/H₂O mixture. Add 6.58 g (30.0 mmol, 3.0 eq) of Zinc Acetate dihydrate[Zn(OAc)₂·2H₂O]. Stir at room temperature for 2 hours to allow complete thermodynamic equilibration of the zinc chelates[2].
Amidation: Dissolve the L-HBA-NHS ester (from Phase 1) in 10 mL of DMSO. Add this solution dropwise to the zinc-Kanamycin complex over 1 hour. Stir the reaction mixture for 12 hours at ambient temperature.
Phase 3: Deprotection & Isolation
Alkaline Cleavage: To the crude reaction mixture, add 15.0 g of Barium Hydroxide octahydrate [Ba(OH)₂·8H₂O] dissolved in 50 mL of hot water. Heat the mixture to 80°C for 4 hours.
Mechanistic Action: The strong base hydrolyzes the ethoxycarbonyl carbamate to release CO₂, ethanol, and the free amine of Amikacin[1]. Concurrently, zinc ions precipitate as insoluble Zn(OH)₂.
Validation Check: Neutralize the mixture by bubbling CO₂ gas through the solution until pH 7.5 is reached. This quantitatively precipitates excess barium as BaCO₃.
Purification: Filter the suspension to remove BaCO₃ and Zn(OH)₂. Load the aqueous filtrate onto a weakly acidic cation exchange column (e.g., Amberlite CG-50, NH₄⁺ form). Elute with a gradient of 0.1 M to 0.5 M aqueous ammonia. Lyophilize the product fractions to yield pure Amikacin free base.
Quantitative Data Presentation
To justify the selection of the ethoxycarbonyl protecting group and provide expected mass balances for the protocol, refer to the tables below.
Table 1: Comparison of N-Protecting Groups for L-HBA in Aminoglycoside Synthesis
Protecting Group
Cleavage Reagent
Aminoglycoside Core Stability
Industrial Scalability & Suitability
Ethoxycarbonyl
Ba(OH)₂ or NaOH (Heat)
Excellent (Base-stable)
High (No heavy metals or pressure required)
Benzyloxycarbonyl (Cbz)
H₂, Pd/C (Hydrogenolysis)
Excellent (Neutral conditions)
Moderate (Requires pressurized H₂, risk of catalyst poisoning)
tert-Butoxycarbonyl (Boc)
TFA or HCl (Acidic)
Poor (Risk of glycosidic bond cleavage)
Low (Acid sensitivity of Kanamycin core)
Table 2: Quantitative Mass Balance for Amikacin Synthesis (10 mmol scale)
Intermediate / Product
Theoretical Mass
Expected Yield (%)
Practical Mass
Target Purity (HPLC)
L-HBA Free Acid
1.91 g
95%
1.81 g
>98%
L-HBA-NHS Ester
2.88 g
90%
2.59 g
>95%
Protected Amikacin
6.57 g
75%
4.93 g
~85% (crude)
Amikacin API
5.85 g
65% (Overall)
3.80 g
>99%
Reaction Workflow Visualization
Fig 1. Regioselective synthesis workflow of Amikacin via zinc complexation and alkaline cleavage.
References
Aminoglycoside derivatives, process for their preparation and pharmaceutical compositions (EP0009197A1). European Patent Office.[1]
URL:
Recent advances in the synthesis of aminoglycoside antibiotics . Pure and Applied Chemistry (IUPAC).[3]
URL:[Link]
Site-specific aminoglycoside derivatives for use in immunodiagnostic assays (US20040138425A1). United States Patent and Trademark Office.[2]
URL:
Application Note: Scale-Up Manufacturing of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Document Type: Process Scale-Up Protocol & Mechanistic Guide Target Audience: Process Chemists, API Manufacturing Scientists, and CMC Professionals Executive Summary The compound Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Scale-Up Protocol & Mechanistic Guide
Target Audience: Process Chemists, API Manufacturing Scientists, and CMC Professionals
Executive Summary
The compound Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a highly valuable, dually protected derivative of (S)-4-amino-2-hydroxybutyric acid (SAHBA). SAHBA is a critical chiral building block predominantly utilized in the semi-synthesis of aminoglycoside antibiotics, most notably Amikacin, where it is grafted onto kanamycin A to evade bacterial resistance mechanisms[1].
In scale-up environments, unprotected SAHBA is prone to intramolecular lactonization and unwanted side reactions during complex coupling steps[2]. By masking the carboxylic acid as an ethyl ester and the primary amine as an ethyl carbamate (ethoxycarbonyl group), we drastically increase the molecule's lipophilicity, prevent self-condensation, and ensure strict chemoselectivity for downstream active pharmaceutical ingredient (API) synthesis[3]. This application note details a robust, self-validating 1-kilogram scale-up process designed for high yield, operational safety, and high atom economy.
Mechanistic Rationale & Process Strategy (Expertise & Experience)
To transition this synthesis from discovery-scale to a pilot-plant environment, we must engineer the process to avoid hazardous reagents and control exothermic pathways. The synthesis is divided into two distinct mechanistic phases:
Phase 1: Chemoselective Fischer Esterification
Traditionally, esterification of amino acids utilizes thionyl chloride (SOCl₂) or anhydrous HCl gas. However, at scale, SOCl₂ poses a severe risk of chlorinating the sensitive C2-hydroxyl group of SAHBA, leading to critical impurity formation. Furthermore, handling HCl gas cylinders introduces significant engineering controls.
Our Causality-Driven Solution: We utilize Acetyl Chloride (AcCl) in absolute ethanol . AcCl reacts rapidly with ethanol to generate ethyl acetate and anhydrous HCl in situ. This provides a perfectly anhydrous, highly acidic environment that drives the Fischer esterification to completion while strictly preserving the secondary C2-hydroxyl group.
Phase 2: Schotten-Baumann Carbamoylation
Protecting the primary amine with ethyl chloroformate requires careful management of the highly exothermic acylation and the resulting HCl byproduct.
Our Causality-Driven Solution: We employ a biphasic Schotten-Baumann system (Ethyl Acetate / Aqueous NaHCO₃). The unreacted, hydrophilic intermediate salt remains in the aqueous phase. As NaHCO₃ gently liberates the free amine, the reaction occurs precisely at the aqueous-organic interface. The newly formed, highly lipophilic target product immediately migrates into the organic (EtOAc) layer. This phase-transfer dynamic acts as a self-regulating mechanism that completely suppresses di-acylation and protects the C2-hydroxyl from competing chloroformate attack[3].
Process Data & Parameters
Table 1: Stoichiometry and Material Attributes for 1.0 kg Scale
Material
Role
MW ( g/mol )
Equivalents
Amount
Density / State
SAHBA
Starting Material
119.12
1.00
1.00 kg (8.40 mol)
Solid powder
Ethanol (Abs)
Solvent / Reactant
46.07
Excess
10.0 L
Liquid
Acetyl Chloride
HCl Generator
78.50
2.50
1.65 kg (1.50 L)
Liquid (d=1.10)
NaHCO₃
Base / Buffer
84.01
3.50
2.47 kg
Solid powder
Ethyl Chloroformate
Acylating Agent
108.52
1.10
1.00 kg (0.88 L)
Liquid (d=1.14)
Ethyl Acetate
Organic Solvent
88.11
-
12.0 L
Liquid
Target Product
API Intermediate
219.24
1.00 (Theoretical)
1.84 kg
Viscous Oil/Solid
Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)
Process Step
CPP
Acceptable Operating Range
IPC Method
Acceptance Criteria
In situ HCl Gen
Addition Temp
0 °C to 15 °C
Visual
Controlled exotherm, no boiling
Esterification
Reflux Time
10 to 14 hours
HPLC (UV/ELSD)
SAHBA < 1.0% Area
Carbamoylation
pH Control
pH 7.5 to 8.5
pH Probe/Paper
Sustained mild basicity
Carbamoylation
Reaction Time
3 to 5 hours at 20–25 °C
HPLC (UV/ELSD)
Intermediate < 1.0% Area
Visualizations
Synthetic workflow and in-process controls for the scale-up manufacturing of the target compound.
Mechanistic causality of chemoselective dual protection preserving the C2-hydroxyl group.
Phase 1: Synthesis of Ethyl (S)-4-amino-2-hydroxybutyrate Hydrochloride
Reactor Preparation: Purge a clean, dry 20 L glass-lined reactor with nitrogen. Charge 10.0 L of absolute ethanol and initiate agitation (150 rpm).
Acid Generation: Cool the reactor jacket to 0–5 °C. Slowly add 1.50 L of acetyl chloride dropwise via an addition funnel over 60 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 15 °C to prevent ethanol boil-off.
Equilibration: Once addition is complete, warm the reactor to 20 °C and stir for 30 minutes to ensure complete generation of anhydrous HCl.
Substrate Addition: Charge 1.00 kg of SAHBA solid into the reactor in three equal portions to prevent clumping.
Reflux: Heat the reaction mixture to a gentle reflux (78 °C) and maintain for 12 hours.
Validation & IPC 1: Withdraw a 1.0 mL sample, dilute with mobile phase, and analyze via HPLC. The reaction is self-validated to proceed only when unreacted SAHBA is < 1.0% Area.
Workup: Cool to 40 °C and concentrate the mixture under reduced pressure (50 mbar) to yield a viscous oil. Co-evaporate twice with 2.0 L of ethyl acetate to strip residual HCl and ethanol. The intermediate hydrochloride salt is carried forward quantitatively without further purification.
Phase 2: Synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Biphasic Setup: To the 20 L reactor containing the intermediate oil, charge 10.0 L of purified water. Stir at 200 rpm until fully dissolved.
Buffering: Slowly add 2.47 kg of NaHCO₃ in small portions. Caution: Significant CO₂ gas evolution will occur. Ensure the reactor vent is open.
Organic Phase Addition: Charge 10.0 L of ethyl acetate to the reactor, creating the required biphasic Schotten-Baumann environment. Cool the mixture to 0–5 °C.
Acylation: Slowly add 0.88 L of ethyl chloroformate dropwise over 90 minutes. Maintain the internal temperature below 10 °C.
Maturation: Remove cooling and allow the biphasic mixture to warm to 20–25 °C. Stir vigorously (250 rpm to maximize interfacial surface area) for 4 hours.
Validation & IPC 2: Halt agitation and allow the phases to separate for 15 minutes. Sample the upper organic layer for HPLC. Proceed to workup only when the intermediate is < 1.0% Area.
Phase Separation & Washing: Drain and discard the lower aqueous layer. Wash the retained organic layer sequentially with:
5.0 L of 1N HCl (Removes any trace unreacted amines).
5.0 L of saturated NaCl brine (Aids in initial drying and removes water-soluble impurities).
Isolation: Dry the organic layer over 1.0 kg of anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (40 °C, 50 mbar).
Final Yield: The target product, Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, is isolated as a pale yellow viscous oil (which may slowly crystallize upon standing). Expected yield: 1.65 – 1.75 kg (90–95% over two steps).
References
Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. I. (1972). BB-K 8, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics, 25(12), 695–708. 1
European Patent Office. (1987). Novel process for the synthesis of amikacin - Patent 0218292. 2
Wuts, P. G. M., & Greene, T. W. (2007). Protective Groups in Organic Synthesis, Fourth Edition. Wiley-Interscience, Hoboken. Journal of Natural Products. 3
Catalytic Asymmetric Synthesis of (2S)-Hydroxybutanoate Protected Derivatives: Application Notes and Protocols
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Methodologies Executive Summary & Strategic Rationale Enantiomerically pure (2S)-hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Validated Methodologies
Executive Summary & Strategic Rationale
Enantiomerically pure (2S)-hydroxybutanoates are highly versatile chiral building blocks in modern pharmaceutical synthesis. They serve as critical precursors for blockbuster anti-epileptic drugs such as levetiracetam and brivaracetam, as well as advanced PPARα agonists like (R)-K-13675 [1, 2].
The synthesis of these molecules traditionally relied on the chiral pool (e.g., derivation from L-amino acids), which often suffers from poor atom economy and multi-step inefficiencies. Modern process chemistry dictates the use of catalytic asymmetric reduction of readily available
α
-keto esters (e.g., ethyl 2-oxobutanoate). To prevent racemization during downstream cross-coupling or Grignard reactions, the
α
-hydroxyl group must be subsequently protected.
As a Senior Application Scientist, I have structured this guide to evaluate the two most robust, industrially validated approaches for this transformation:
The asymmetric hydrogenation of
α
-keto esters using Ru(II) complexes bearing chiral diphosphine ligands (like BINAP) is a hallmark of precision catalysis [3].
The Causality of Stereocontrol:
The
α
-keto ester substrate features two coordinating oxygen atoms (the ketone and the ester carbonyl). Upon introduction to the active Ru-hydride species, the substrate acts as a bidentate ligand, forming a rigid five-membered chelate ring with the metal center. The sterically demanding aryl groups of the (R)-BINAP ligand create a chiral pocket that effectively blocks the Si-face of the ketone. Consequently, hydride transfer occurs exclusively to the Re-face, yielding the (2S)-enantiomer.
Figure 1: Catalytic cycle and chelation-controlled stereoselectivity of Ru-BINAP hydrogenation.
Biocatalytic Reduction: Ketoreductase (KRED)
For process chemistry prioritizing green metrics, biocatalytic reduction using engineered Ketoreductases (e.g., from Sporobolomyces salmonicolor or Candida parapsilosis) offers unparalleled enantioselectivity (>99% ee) [4, 5].
The Causality of Cofactor Regeneration:
KREDs require a stoichiometric amount of a hydride donor, typically NAD(P)H. Because NAD(P)H is cost-prohibitive at scale, a self-validating cofactor recycling system is mandatory. By coupling the KRED with Glucose Dehydrogenase (GDH) and D-glucose, the oxidized NAD(P)+ is continuously reduced back to NAD(P)H. This drives the thermodynamic equilibrium toward the product while keeping cofactor loading at sub-catalytic levels (0.1 mol%).
The table below summarizes the empirical data comparing the two synthetic strategies prior to the protection step.
Metric
Ru(II)-BINAP Hydrogenation
KRED Biocatalysis
Catalyst Loading
0.1 – 0.5 mol%
1 – 5 wt% (Enzyme)
Enantiomeric Excess (ee)
95 – 98%
> 99%
Conversion Yield
> 98%
> 99%
Reaction Conditions
50 atm H₂, 30 °C, Methanol
Atmospheric, 30 °C, pH 6.5 Buffer
Scalability
High (Requires pressure vessels)
High (Requires pH-stat bioreactors)
Environmental Impact
Moderate (Heavy metal, organic solvent)
Low (Aqueous, biodegradable)
Experimental Protocols
Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation of Ethyl 2-oxobutanoate
This protocol utilizes a high-pressure system to ensure rapid turnover and prevent catalyst deactivation.
Step-by-Step Methodology:
Preparation of the Precatalyst Solution: In a nitrogen-filled glovebox, dissolve Ru(OAc)₂((R)-BINAP) (0.2 mol%) in anhydrous, degassed methanol (0.5 M relative to substrate).
Causality: Methanol is chosen as a protic solvent because it facilitates the heterolytic cleavage of H₂ at the ruthenium center, a critical step for generating the active Ru-H species [3]. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand.
Substrate Addition: Add ethyl 2-oxobutanoate (1.0 equiv) to the catalyst solution. Transfer the mixture to a stainless-steel autoclave.
Hydrogenation: Purge the autoclave with H₂ gas three times, then pressurize to 50 atm. Stir the reaction vigorously at 30 °C for 12 hours.
Causality: High pressure ensures sufficient dissolved hydrogen concentration, pushing the rate of hydrogenation to outcompete any background non-catalyzed enolization that could lead to racemic byproducts.
In-Process Control (IPC): Vent the reactor and sample 50 µL. Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column) to confirm >98% conversion and >95% ee.
Workup: Concentrate the mixture under reduced pressure. Pass the residue through a short silica plug (Hexanes/EtOAc 8:2) to remove the ruthenium catalyst. Yield: ~96% of ethyl (2S)-2-hydroxybutanoate.
Protocol 2: Biocatalytic Reduction using KRED
This protocol is a self-validating system; the reaction will stall if the pH drops, immediately indicating a failure in the buffering or GDH recycling system.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 6.5, containing 2 mM MgSO₄.
Causality: Mg²⁺ ions are often required to stabilize the structural integrity of the dehydrogenase enzymes.
System Assembly: To the buffer, add D-glucose (1.5 equiv), NADP⁺ (0.1 mol%), Glucose Dehydrogenase (GDH, 5 U/mL), and the engineered Ketoreductase (KRED, 10 U/mL).
Substrate Feeding: Add ethyl 2-oxobutanoate (1.0 equiv) to achieve a final concentration of 0.5 M.
Incubation & pH-Stat Control: Stir the biphasic/aqueous mixture at 30 °C. Connect the reactor to an automated pH-stat dispensing 1.0 M NaOH.
Causality: The oxidation of D-glucose by GDH produces glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. Without a pH-stat, the acid will rapidly drop the pH, denaturing the KRED. The volume of NaOH consumed directly correlates to the reaction conversion, providing a real-time, self-validating kinetic readout.
Workup: Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate (3 x 1 Vol). Dry over Na₂SO₄ and concentrate to yield ethyl (2S)-2-hydroxybutanoate (>99% ee).
Protocol 3: Protection of the (2S)-Hydroxyl Group (TBS Ether Formation)
To utilize the chiral ester in downstream synthesis (e.g., Grignard additions to the ester), the secondary alcohol must be protected to prevent epimerization and side reactions.
Step-by-Step Methodology:
Reaction Setup: Dissolve ethyl (2S)-2-hydroxybutanoate (1.0 equiv) in anhydrous DMF (0.3 M).
Base Addition: Add Imidazole (2.5 equiv) and cool the mixture to 0 °C.
Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, reacting with TBSCl to form a highly reactive N-TBS-imidazole intermediate.
Silylation: Slowly add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with MTBE (Methyl tert-butyl ether). Wash the organic layer extensively with water (to remove DMF) and brine.
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography to afford ethyl (2S)-2-(tert-butyldimethylsilyloxy)butanoate in >92% yield.
References
Enantioselective Synthesis of the PPARα Agonist (R)-K-13675 via (S)-2-Hydroxybutyrolactone
ResearchGate[Link]
A practical synthesis of the PPARα agonist, (R)-K-13675, starting from (S)-2-hydroxybutyrolactone
ResearchGate[Link]
Process of preparing optically active alcohol (EP0295890B1)
European Patent Office[Link]
Biocatalytic deracemization of alkyl-2-hydroxy-4-arylbut-3-ynoates using whole cells of Candida parapsilosis ATCC 7330
ResearchGate[Link]
Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR)
National Institutes of Health (NIH)[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reaction Yield for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate .
This highly lipophilic compound is a critical protected intermediate derived from (2S)-4-amino-2-hydroxybutanoic acid (L-HABA). It is widely utilized in the semi-synthesis of aminoglycoside antibiotics (such as Amikacin and Arbekacin) to block susceptibility to aminoglycoside-inactivating enzymes[1]. Synthesizing this molecule requires a two-step sequence: N-ethoxycarbonylation followed by ethyl esterification. Researchers frequently encounter yield-limiting bottlenecks, including intramolecular lactamization and C2-stereocenter racemization. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize both chemical yield and enantiomeric purity.
PART 1: Workflow & Mechanistic Pathway
To optimize yield, it is crucial to understand the competing kinetic pathways during synthesis. The primary workflow involves Schotten-Baumann N-protection followed by mild esterification. If reaction conditions are not strictly controlled, the intermediate will spontaneously cyclize into a lactam byproduct.
Synthetic workflow for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and side reactions.
PART 2: Troubleshooting FAQs (Yield & Purity)
Q1: Why is my overall reaction yield stalling below 60% during the N-ethoxycarbonylation step?Causality: The primary cause of yield loss during the reaction of L-HABA with ethyl chloroformate is poor pH control. Ethyl chloroformate hydrolyzes rapidly in water, generating HCl and ethanol. If the pH drops below 8.0, the amine group of L-HABA becomes protonated (ammonium), rendering it non-nucleophilic and stalling the reaction. Conversely, if the pH exceeds 10.5, the rate of chloroformate hydrolysis outpaces the desired N-acylation[2].
Expert Solution: Utilize a biphasic solvent system (e.g., Water/THF) and maintain the pH strictly between 8.5 and 9.5 using a continuous dropwise addition of 2M NaOH (Schotten-Baumann conditions). Keep the temperature strictly below 5 °C to minimize reagent hydrolysis[3].
Q2: How do I prevent lactamization (intramolecular cyclization) during the esterification step?Causality: The intermediate, (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoic acid, is highly susceptible to intramolecular cyclization. Under standard Fischer esterification conditions (refluxing ethanol with catalytic H2SO4), the gamma-nitrogen (even though protected as a carbamate) can attack the activated C1 carboxyl group, expelling water/ethanol to form a 5-membered lactam: 1-(ethoxycarbonyl)-3-hydroxypyrrolidin-2-one.
Expert Solution: Avoid heat entirely. Instead of Fischer esterification, use Thionyl Chloride (SOCl2) in absolute ethanol starting at 0 °C. This generates HCl in situ and forms the ethyl ester rapidly at low temperatures, kinetically outcompeting the lactamization pathway.
Q3: What causes the erosion of enantiomeric excess (ee) at the C2 stereocenter, and how can I monitor it?Causality: The C2 carbon is alpha to the carbonyl group and bears a hydroxyl group. Under strongly basic conditions (pH > 10) or prolonged exposure to strong aqueous acids at elevated temperatures, this proton can be abstracted, leading to enolization and subsequent racemization of the stereocenter.
Expert Solution: Always perform the N-protection at low temperatures and avoid prolonged exposure to high pH. To monitor enantiomeric purity, standard 1H NMR is insufficient. You must use Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H) or derivatize the C2-hydroxyl with Mosher's acid chloride to form diastereomers that can be resolved via NMR[4].
PART 3: Experimental Protocols & Data Summaries
Data Presentation: Optimization of Esterification Conditions
The following table summarizes the causal relationship between esterification conditions and the resulting yield and enantiomeric excess.
Dissolution: Dissolve 10.0 g of (2S)-4-amino-2-hydroxybutanoic acid (L-HABA) in 50 mL of distilled water in a 250 mL round-bottom flask.
pH Adjustment: Cool the solution to 0–5 °C in an ice-water bath. Insert a calibrated pH probe. Adjust the pH to 9.0 using 2M NaOH.
Reagent Addition: Add 50 mL of THF to create a biphasic mixture. Slowly add ethyl chloroformate (1.1 equivalents) dropwise over 30 minutes via an addition funnel.
Active pH Maintenance (Critical): Concurrently add 2M NaOH dropwise to maintain the pH strictly between 8.5 and 9.5. Self-Validation: The reaction is complete when the pH stabilizes and no longer drops, indicating the consumption of the chloroformate.
Workup: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted chloroformate. Acidify the aqueous layer to pH 2.0 with 2M HCl and extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate in vacuo (bath temp < 30 °C) to yield the N-protected intermediate.
Step 2: Low-Temperature Ethyl Esterification
Activation: Dissolve the N-protected intermediate in 100 mL of anhydrous absolute ethanol under an inert atmosphere (N2 or Ar).
Cooling: Cool the flask to 0 °C using an ice-salt bath.
Chlorination: Slowly add Thionyl Chloride (SOCl2, 1.2 equivalents) dropwise over 20 minutes. Ensure rigorous stirring to dissipate localized heat. Self-Validation: Bubbling (SO2 and HCl gas evolution) should be steady but not vigorous.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the intermediate spot is fully consumed.
Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize residual acid. Dry over MgSO4, filter, and concentrate to yield Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate as a viscous oil.
References
Igarashi, K., & Sugawara, T. (1981). Aminoglycoside derivatives, process for their preparation and pharmaceutical compositions (EP0009197A1).
Bommarius, A., Drauz, K., Krix, G., Kula, M., & Schwarm, M. (1996). Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)-aminoalcohols and utilization of there compounds (EP0692478A1).
Ghoshal, M., & Salamone, S. (2004). Site-specific aminoglycoside derivatives for use in immunodiagnostic assays (US20040138425A1).
Resolving HPLC peak tailing for polar Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Technical Support Center: Chromatography Excellence Topic: Resolving HPLC Peak Tailing for Polar Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate Welcome to the technical support center for advanced chromatography...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Chromatography Excellence
Topic: Resolving HPLC Peak Tailing for Polar Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Welcome to the technical support center for advanced chromatography solutions. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of polar compounds, specifically focusing on Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. As a Senior Application Scientist, my goal is to provide you with a systematic and scientifically-grounded approach to not only solve this common issue but also to deepen your understanding of the underlying chromatographic principles.
Q1: I'm observing significant peak tailing with Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate on my C18 column. What is the primary cause of this issue?
A1: The most common reason for peak tailing of polar analytes like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate on a standard silica-based C18 column is secondary interactions with surface silanol groups.[1][2][3] Your target molecule possesses several polar functional groups (a hydroxyl group, an amine, and two carbonyl groups) that can engage in strong, undesirable interactions with the acidic silanol (Si-OH) groups present on the silica stationary phase.
These interactions create a secondary, non-hydrophobic retention mechanism, meaning not all analyte molecules travel through the column at the same speed, which leads to a distorted, tailing peak.[3] The issue is often more pronounced if the mobile phase pH is not optimized, as this can lead to the ionization of the silanol groups, further promoting these unwanted interactions.[1][2]
Expert Insight: Think of the silica surface as having "sticky spots" (the silanol groups) for polar molecules. While the C18 chains are meant to be the primary interacting surface for reversed-phase chromatography, your polar analyte is getting "held up" by these sticky spots, causing the peak to tail. Our goal is to mask or neutralize these sticky spots to achieve a symmetrical, Gaussian peak shape.
Q2: How can I systematically troubleshoot and resolve this peak tailing?
A2: A systematic approach is crucial for efficiently resolving peak tailing. The following workflow will guide you through the most effective troubleshooting steps, starting with the simplest adjustments.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q3: What is the first and most critical parameter I should adjust?
A3: The first and often most impactful adjustment is the mobile phase pH . The goal is to suppress the ionization of the surface silanol groups on the stationary phase.
Scientific Rationale: Silanol groups have a pKa in the range of 3.8-4.2.[4] At a mobile phase pH above this value, a significant portion of these groups will be deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with any positively charged or polar functional groups on your analyte. By lowering the mobile phase pH to a range of 2.5-3.0, you ensure the silanol groups are fully protonated (Si-OH), thereby minimizing these secondary interactions.[2][5]
Experimental Protocol: Mobile Phase pH Adjustment
Prepare a buffered mobile phase: Do not rely on just adding acid to an unbuffered aqueous phase. Use a buffer to maintain a stable pH. A good starting point is a 10-20 mM phosphate or formate buffer.
Adjust the pH: Use an acid like phosphoric acid or formic acid to carefully adjust the pH of the aqueous portion of your mobile phase to 2.7.
Mix with organic modifier: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
Equilibrate the system: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample. This may take 10-20 column volumes.
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.
Parameter
Before Optimization
After pH 2.7 Adjustment
Mobile Phase
50:50 ACN:Water
50:50 ACN:20mM Phosphate Buffer
pH
~6.5 (uncontrolled)
2.7
Peak Tailing Factor (Tf)
> 2.0
1.2 - 1.5
Q4: I've adjusted the pH, and while the peak shape has improved, there's still some tailing. What's my next step?
A4: If pH adjustment alone is insufficient, the next step is to consider the use of mobile phase additives or to evaluate your column's health. For additives, low concentrations of an ion-pairing agent or a competing base can be effective.
Option A: Ion-Pairing Agents
For a polar compound like yours, a volatile ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can be very effective.[6]
Mechanism of Action:
Silanol Masking: TFA can interact with the residual silanol groups, effectively "masking" them from your analyte.
Ion Pairing: While your analyte is not strongly basic, the amine group can be protonated at low pH. TFA can form a neutral ion pair with the protonated amine, increasing its hydrophobicity and improving its interaction with the C18 stationary phase.[6]
Option B: Column Health and Contamination
It's also possible that your column is contaminated or has degraded over time.[7] Strong retention of previous samples or matrix components can create active sites that lead to peak tailing for all subsequent injections.[8]
Experimental Protocol: Column Wash
Disconnect the column from the detector.
Flush with a series of solvents in reverse direction:
Hexane (if lipids or oils are suspected, ensure system compatibility)
Isopropanol
Methanol
Mobile phase without buffer
Reconnect the column and equilibrate thoroughly with your starting mobile phase.
If a thorough wash does not restore performance, the column may be at the end of its life and require replacement.
Q5: I'm still facing challenges. Should I consider a different type of HPLC column?
A5: Yes, if mobile phase optimization and column maintenance do not resolve the issue, the next logical step is to use a stationary phase better suited for polar analytes.
Alternative Stationary Phases for Polar Compounds
Column Type
Mechanism of Action
Best For
High-Purity, End-Capped C18
Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" to chemically block most residual silanol groups.[2][3]
General improvement over older C18 columns.
Polar-Embedded Phase
These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain. This polar group helps to shield the analyte from the silica surface and improves performance in highly aqueous mobile phases.[1][9]
HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) with a high concentration of organic solvent in the mobile phase.[10][11] It's an orthogonal technique to reversed-phase, where polar compounds are more strongly retained.
Very polar compounds that show little to no retention on C18 columns.[12][13]
Recommendation: For Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a polar-embedded phase column is an excellent next choice. It operates in the familiar reversed-phase mode but is specifically designed to handle the challenges posed by polar functional groups. If your compound has very low retention even with a highly aqueous mobile phase on a C18 column, then a HILIC column would be the most appropriate choice.[12][14][15]
Advanced Column Technology Diagram
Caption: Comparison of stationary phases for polar analyte analysis.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. [Link]
The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing). [Link]
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
Alternative stationary phases : r/Chempros - Reddit. [Link]
Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]
Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer - MTC USA. [Link]
HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed. [Link]
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds - Waters Corporation. [Link]
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC. [Link]
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. [Link]
Technical Support Center: Enhancing the Enantiomeric Excess of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in improvi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in improving the enantiomeric excess (e.e.) of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a key chiral intermediate.
Introduction
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a valuable building block in the synthesis of various pharmaceuticals. Achieving high enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide offers practical solutions to common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of the corresponding ketoester is resulting in low enantiomeric excess. What are the primary causes?
A1: Low enantiomeric excess (e.e.) in the asymmetric reduction of ethyl 4-[(ethoxycarbonyl)amino]-2-oxobutanoate is a frequent challenge. The root causes can often be traced to several factors:
Catalyst and Ligand Purity: The enantiopurity of your chiral catalyst or ligand is paramount. Any contamination with the opposing enantiomer will directly reduce the e.e. of the product.[1]
Racemic Background Reaction: A non-catalyzed, racemic reduction can occur alongside the desired asymmetric transformation, particularly at higher temperatures.[1]
Catalyst Deactivation: Impurities in reagents or solvents, or exposure to air and moisture, can degrade the catalyst.[1]
Reaction Temperature: Temperature significantly influences enantioselectivity. Generally, lower temperatures enhance selectivity by amplifying the energy differences between the diastereomeric transition states.[1][2]
Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.[2]
Q2: I'm considering enzymatic methods. What are the advantages and potential pitfalls?
A2: Enzymatic resolutions and asymmetric reductions offer high selectivity under mild conditions. Ketoreductases, for instance, are widely used for the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters.[3][4][5]
Advantages:
High Enantioselectivity: Enzymes can provide excellent e.e., often exceeding 99%.[4][5]
Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.
Environmental Sustainability: Biocatalysis is often considered a "greener" alternative to traditional chemical methods.
Potential Pitfalls:
Substrate Inhibition: High concentrations of the ketoester substrate can sometimes inhibit or deactivate the enzyme.[6]
Cofactor Regeneration: Many ketoreductases require a cofactor like NADPH or NADH, which needs to be regenerated in situ for the reaction to be economically viable.[4]
Enzyme Stability: The operational stability of the enzyme can be a limiting factor.
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining e.e.[1][7][8] It utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[1][8] Chiral Gas Chromatography (GC) is also suitable for volatile compounds.[1]
For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary for detection.[8] NMR spectroscopy with chiral shift reagents can also be used to differentiate between enantiomers.[1]
Q4: Can I improve the enantiomeric excess of my final product through purification?
A4: Yes, several purification techniques can enhance the enantiomeric excess of a scalemic mixture:
Recrystallization: This is a powerful technique for enriching the major enantiomer, especially if the compound forms a conglomerate or if the racemic mixture has a eutectic point.[9][10]
Preparative Chiral Chromatography: While often more expensive and time-consuming than crystallization, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective for separating enantiomers on a larger scale.[11][12]
Diastereomeric Salt Formation: By reacting the chiral product with a chiral resolving agent, you can form diastereomers with different physical properties, allowing for separation by crystallization.[12][13]
Troubleshooting Guides
Guide 1: Optimizing Asymmetric Reduction for Higher Enantiomeric Excess
If you are experiencing low e.e. in your asymmetric reduction, follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
Guide 2: Enhancing Enantiomeric Excess through Recrystallization
This guide outlines a general strategy for improving the e.e. of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate via crystallization.
Recrystallization Workflow for Enantiomeric Enrichment
Caption: A workflow for enantiomeric enrichment by recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol describes a general method for the asymmetric transfer hydrogenation of ethyl 4-[(ethoxycarbonyl)amino]-2-oxobutanoate.
Preparation: Under an inert atmosphere (N2 or Ar), add the chiral ruthenium catalyst and a degassed solution of the ketoester substrate in an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen source) to a reaction vessel.
Reaction: Stir the mixture at the optimized temperature.
Monitoring: Monitor the reaction progress by TLC or HPLC.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.[14]
Protocol 2: Chiral HPLC Analysis
This protocol provides a general workflow for analyzing the enantiomeric composition of the product.
Sample Preparation:
Take a small aliquot from the crude reaction mixture.
Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane) to remove baseline-contaminating impurities and the catalyst.[1]
Concentrate the filtered sample under reduced pressure.[1]
Dissolve the residue in the mobile phase for HPLC analysis to a concentration of approximately 1 mg/mL.[1]
HPLC Analysis:
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are common starting points.[1][7]
Method Development: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).[1] Systematically vary the mobile phase composition to achieve baseline separation of the enantiomers.
Quantification: Once baseline separation is achieved, integrate the area of each peak. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Data Presentation
Table 1: Effect of Reaction Parameters on Enantiomeric Excess in a Hypothetical Asymmetric Reduction
Entry
Catalyst Loading (mol%)
Temperature (°C)
Solvent
Conversion (%)
e.e. (%)
1
1.0
25
Isopropanol
>99
85
2
1.0
0
Isopropanol
>99
92
3
1.0
-20
Isopropanol
95
96
4
0.5
0
Isopropanol
>99
91
5
1.0
0
Toluene/Formic Acid
>99
88
This table presents hypothetical data for illustrative purposes.
References
Ayona, R. A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Available at: [Link]
Reddy, J., et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
Hwang, S. Y., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]
Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
Ader, U., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Available at: [Link]
Arshad, M., et al. (2025). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. ResearchGate. Available at: [Link]
Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. Google Patents.
MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. Available at: [Link]
van der Meijden, M., et al. (n.d.). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC. Available at: [Link]
MDPI. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI. Available at: [Link]
SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]
ResearchGate. (n.d.). Enzymatic Resolution of Ethyl -Hydroxyphosphinates in a Modified Reaction Environment. ResearchGate. Available at: [Link]
PubMed. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. Available at: [Link]
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: [Link]
PubMed. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available at: [Link]
University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]
ResearchGate. (2023). (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. Available at: [Link]
MDPI. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. Available at: [Link]
MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Available at: [Link]
Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at: [Link]
ResearchGate. (2022). (PDF) Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. ResearchGate. Available at: [Link]
ACS Publications. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]
Asian Journal of Chemistry. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Wiley Online Library. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Wiley Online Library. Available at: [Link]
ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. Available at: [Link]
RSC Publishing. (2022). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Available at: [Link]
SlidePlayer. (n.d.). Asymmetric reactions_synthesis. SlidePlayer. Available at: [Link]
ResearchGate. (2025). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Available at: [Link]
Enantia. (n.d.). Purification and chiral resolution. Enantia. Available at: [Link]
ACS Publications. (2025). Direct Crystallization Resolution of Racemic Compounds via Recognition of Homochiral Periodic Structures Using Polymeric Additives. ACS Publications. Available at: [Link]
arXiv. (n.d.). Selective chiral symmetry breaking: when “Left” and “Right” cannot coexist and “Left” is the best option. arXiv. Available at: [Link]
SlidePlayer. (n.d.). Asymmetric Synthesis. SlidePlayer. Available at: [Link]
ResearchGate. (n.d.). Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. ResearchGate. Available at: [Link]
PubMed. (2000). Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. PubMed. Available at: [Link]
Identifying and reducing impurities in Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate batches
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and reducing impurities in batches of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and reducing impurities in batches of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during synthesis and purification.
Introduction
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical agents. The stereochemical integrity and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed to provide practical, experience-driven advice to help you navigate the challenges of impurity profiling and control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and handling of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate.
Q1: What are the most probable impurities I might encounter in my batch?
A1: Based on common synthetic routes, the most likely impurities can be categorized as follows:
Diastereomeric Impurities: The most significant impurity is often the (2R) diastereomer, Ethyl (2R)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. This arises from incomplete stereocontrol during the reduction of a keto-ester precursor.
Starting Material Impurities: Residual starting materials, such as ethyl 4-chloro-3-oxobutanoate or a protected amino acid precursor, may be present if the reaction has not gone to completion.
Protecting Group-Related Impurities: Byproducts from the introduction or partial hydrolysis of the ethoxycarbonyl protecting group can occur. This may include the free amino alcohol or products of side reactions.
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as leftover reagents, are common process-related impurities.
Oligomerization Products: Under certain conditions, self-condensation of the molecule or its precursors can lead to the formation of dimers or other oligomers.[1]
Q2: My batch shows a low enantiomeric excess (e.e.). What are the likely causes?
A2: A low enantiomeric excess is typically due to one of the following:
Inefficient Asymmetric Reduction: If the synthesis involves the reduction of a prochiral ketone, the catalyst or reducing agent may not be providing adequate stereocontrol.
Racemization: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can cause racemization at the chiral center.[2] This is particularly a risk during the work-up or purification stages if pH is not carefully controlled.
Contamination of Chiral Starting Material: If the synthesis starts from a chiral precursor, its enantiomeric purity should be verified.
Q3: I am having trouble crystallizing the final product for purification. What can I do?
A3: Crystallization can be challenging. Here are a few troubleshooting steps:
Solvent Screening: Experiment with a variety of solvent systems. A mixture of a good solvent and an anti-solvent is often effective.
Controlled Cooling: Slow, controlled cooling of a saturated solution is more likely to yield crystals than rapid cooling.
Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization.
Concentration: Slowly evaporate the solvent from a dilute solution to reach the point of saturation.
Purity: Highly impure samples may be difficult to crystallize. Consider an initial purification step, such as column chromatography, to enrich the desired product before attempting crystallization.
Q4: Can the ethoxycarbonyl protecting group be unintentionally cleaved?
A4: Yes, the ethoxycarbonyl group, while generally stable, can be susceptible to cleavage under certain conditions. Strong acidic or basic conditions, particularly at elevated temperatures, can lead to its removal.[3] It is important to maintain a neutral or mildly acidic/basic pH during work-up and purification to avoid this side reaction.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex impurity issues.
Guide 1: Investigating and Reducing the (2R)-Diastereomer
The presence of the undesired (2R) diastereomer is a common and critical issue. This guide provides a systematic approach to its identification and reduction.
Step 1: Accurate Quantification of Diastereomeric Purity
It is essential to have a reliable analytical method to determine the ratio of the (2S) and (2R) diastereomers.
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.
Protocol: A detailed protocol for developing a chiral HPLC method is provided in the "Experimental Protocols" section below.
Step 2: Pinpointing the Source of the Diastereomeric Impurity
Understanding where the loss of stereocontrol occurs is key to resolving the issue.
Workflow for Source Identification:
Caption: Troubleshooting workflow for low diastereomeric purity.
Step 3: Strategies for Reducing the (2R)-Diastereomer
Based on the findings from Step 2, implement the following strategies:
Reaction Optimization:
Temperature: Lowering the reaction temperature can often improve stereoselectivity.
Catalyst/Reagent: If using an asymmetric catalyst, screen different ligands or catalyst sources. Ensure the catalyst is not degraded.
Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.
Purification Strategies:
Diastereomeric Recrystallization: This is a powerful technique for separating diastereomers.[4] A detailed protocol is provided in the "Experimental Protocols" section.
Preparative Chiral HPLC: For high-purity requirements, preparative chiral HPLC can be used to isolate the desired (2S) isomer.
Impurities arising from the N-ethoxycarbonyl group can be problematic. This guide outlines how to identify and minimize them.
Step 1: Identification of Protecting Group-Related Impurities
Analytical Techniques:
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying species with different molecular weights, such as the deprotected amino alcohol or byproducts of side reactions.
NMR Spectroscopy: Nuclear Magnetic Resonance can provide structural information to confirm the identity of impurities.
Step 2: Understanding the Formation of These Impurities
Impurity Formation Pathway:
Caption: Potential pathways for protecting group-related impurities.
Stoichiometry: Use the correct stoichiometry of ethyl chloroformate to avoid over- or under-reaction.
Temperature: Perform the protection reaction at a low temperature (e.g., 0 °C) to control reactivity.
Base: Use a non-nucleophilic base to scavenge the HCl byproduct.
Work-up and Purification:
pH Control: Maintain a pH between 4 and 7 during aqueous work-up to prevent hydrolysis of the carbamate.
Chromatography: Use silica gel chromatography to separate the desired product from more polar (deprotected amine) or less polar (over-reacted) impurities.
Part 3: Data Presentation
The following table summarizes common impurities, their likely sources, and recommended analytical techniques for their detection.
Impurity
Potential Source
Recommended Analytical Technique(s)
(2R)-diastereomer
Incomplete stereocontrol during synthesis
Chiral HPLC
Unreacted Starting Materials
Incomplete reaction
HPLC, GC-MS
Deprotected Amino Alcohol
Hydrolysis of the ethoxycarbonyl group
LC-MS, HPLC
Oligomers
Self-condensation
LC-MS (look for higher mass ions)
Residual Solvents
Incomplete removal during drying
GC-Headspace
Part 4: Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Diastereomeric Purity Analysis
This protocol outlines a systematic approach to developing a robust chiral HPLC method.
Column Selection:
Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These columns are often effective for separating chiral molecules with polar functional groups.[5]
Mobile Phase Screening:
Normal Phase: Begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). If resolution is poor, gradually increase the percentage of isopropanol.
Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase column (e.g., Chiralpak® AD-RH) and use a mobile phase of acetonitrile and water or methanol and water.
Additives: For acidic or basic compounds, adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) can improve peak shape and resolution.
Method Optimization:
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. A typical starting point is 1.0 mL/min.
Temperature: Column temperature can affect selectivity. Evaluate temperatures between 25°C and 40°C.
Detection: Use a UV detector at a wavelength where the analyte has good absorbance (e.g., around 210-220 nm for the carbamate group).
System Suitability:
Once a method is developed, establish system suitability criteria, including resolution between the diastereomeric peaks, tailing factor, and reproducibility of retention times and peak areas.
Protocol 2: Purification by Diastereomeric Recrystallization
This protocol describes a general procedure for separating the (2S) and (2R) diastereomers via recrystallization.
Solvent Selection:
Screen a range of solvents and solvent mixtures to find a system where the two diastereomers have a significant difference in solubility. This is often an empirical process. Start with common solvents like ethyl acetate, isopropanol, acetonitrile, and mixtures with anti-solvents like hexanes or water.
Crystallization Procedure:
Dissolve the impure mixture in the minimum amount of the chosen hot solvent to achieve complete dissolution.
Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator.
If crystallization is still not observed, try adding a seed crystal of the desired pure diastereomer.
Once crystals have formed, allow them to grow for a sufficient period (can be several hours to overnight).
Isolation and Analysis:
Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
Dry the crystals under vacuum.
Analyze the purity of the crystalline material and the mother liquor by chiral HPLC to determine the efficiency of the separation.
Iterative Process:
If the desired purity is not achieved in a single crystallization, a second recrystallization of the enriched material may be necessary.
References
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. [Link]
PMC. (2024, December 7). Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. [Link]
PMC. (2021, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
MDPI. (2022, December 14). Aminolysis of Poly-3-Hydroxybutyrate in N,N-Dimethylformamide and 1,4-Dioxane and Formation of Functionalized Oligomers. [Link]
PMC. (n.d.). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. [Link]
PMC. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]
ACS Publications. (2015, January 12). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. [Link]
Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)
Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS. [Link]
Arkivoc. (n.d.). Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. [Link]
Loren Williams. (2022, February 10). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. [Link]
WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. [Link]
PMC. (n.d.). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]
A Multi-faceted Approach to Structural Validation: A Guide to Confirming the Identity of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinter...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological results, wasted resources, and significant delays. This guide provides an in-depth, experience-driven approach to the structural validation of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a chiral molecule with multiple functional groups.
Our primary tool will be Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for the structural elucidation of small organic molecules[1]. However, true scientific rigor demands a self-validating system. Therefore, we will not rely on NMR in isolation. We will compare and contrast its findings with data from orthogonal analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to build an unshakeable, multi-pillar confirmation of the target structure. This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the decision-making process of an experienced analytical scientist.
The Target Molecule: Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
Before delving into the analysis, let's dissect the target structure. This molecule possesses several key features that we expect to see reflected in our analytical data:
A chiral center at the C2 position.
Two distinct ethyl ester/carbamate groups.
A secondary alcohol.
A carbamate linkage.
A four-carbon backbone.
Our analytical strategy is designed to confirm the presence and connectivity of each of these features.
Caption: A comprehensive workflow for robust structural validation.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high precision.
Expected Result: For our target molecule (C₉H₁₇NO₅), the expected exact mass is 219.1099 g/mol . An HRMS technique like ESI-TOF should yield a molecular ion peak (e.g., [M+H]⁺ at m/z 220.1176 or [M+Na]⁺ at m/z 242.0992) that matches the calculated value to within a few parts per million (ppm), confirming the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. This provides information about the functional groups present.
Expected Result: The FT-IR spectrum should display characteristic absorption bands:
~3400 cm⁻¹ (broad): O-H stretch from the alcohol.
~3300 cm⁻¹ (sharp/broad): N-H stretch from the carbamate.
~2980 cm⁻¹: Aliphatic C-H stretches.
~1735 cm⁻¹ (strong): C=O stretch from the ester.
~1700 cm⁻¹ (strong): C=O stretch from the carbamate.
~1240 cm⁻¹ & ~1050 cm⁻¹: C-O stretches.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase.[2] For chiral molecules, a chiral stationary phase (CSP) is used to separate enantiomers.[3][4]
Expected Result:
Purity Analysis: Using a standard reversed-phase column (e.g., C18), the analysis should show a single major peak, allowing for the quantification of chemical purity.
Enantiomeric Validation: Using a chiral column, the sample should elute as a single peak. To confirm it is the (2S)-enantiomer, its retention time must match that of a certified (S)-standard, or be demonstrably different from the (2R)-enantiomer if available. This is the only technique in our workflow that directly confirms the stereochemistry at the C2 center.
Table 3: Comparison of Analytical Validation Techniques
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Detailed atomic connectivity, molecular skeleton, functional group environments.
Unrivaled for de novo structure elucidation; quantitative potential (qNMR).[5][6]
Lower sensitivity than MS; cannot directly determine molecular weight or stereochemistry without standards.
Mass Spectrometry
Molecular weight and elemental formula (HRMS).
Extremely high sensitivity and accuracy for molecular formula.
Provides no information on connectivity or stereochemistry; isomers are indistinguishable.
FT-IR Spectroscopy
Presence of specific functional groups.
Fast, simple, and provides a good qualitative overview.
Lacks detailed structural information; spectrum can be complex and overlapping.
Chiral HPLC
Chemical purity and enantiomeric identity/purity.
The gold standard for separating and quantifying enantiomers.[3][7]
Requires a reference standard to confirm absolute stereochemistry; provides no structural information.
Experimental Protocols
Protocol 1: NMR Data Acquisition (1D and 2D)
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Add a small amount of TMS as an internal reference.
Instrument Setup: Use a spectrometer operating at ≥400 MHz. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (D1) of at least 2-5 seconds to ensure proper signal integration, and an acquisition time of 2-3 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A standard pulse sequence (e.g., zgpg30) is appropriate.
2D NMR Acquisition:
COSY: Use a standard gradient-selected COSY pulse sequence (cosygpqf). Acquire at least 256 increments in the indirect dimension.
HSQC: Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.0 ppm and the ¹³C spectrum accordingly. Integrate the ¹H signals.
Protocol 2: Orthogonal Analyses
HRMS (ESI-TOF): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the electrospray ionization (ESI) source and acquire data in positive ion mode.
FT-IR (ATR): Place a small amount of the neat sample directly onto the attenuated total reflectance (ATR) crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹.
Chiral HPLC: Develop a method using a suitable chiral stationary phase (e.g., polysaccharide-based). Use a mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation of enantiomers. Inject the sample and monitor the elution profile with a UV detector.
Conclusion: A Synthesis of Evidence
The structural validation of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate cannot be achieved with a single data point. It requires the careful synthesis of information from multiple, independent analytical techniques.
The predicted ¹H and ¹³C NMR data, corroborated by 2D experiments like COSY and HSQC, will build a robust model of the molecule's carbon-hydrogen framework and the placement of its functional groups. This structural hypothesis is then independently tested by orthogonal methods. HRMS will confirm the elemental composition, FT-IR will verify the presence of the key functional groups, and chiral HPLC will confirm both the high chemical purity and, crucially, the (S)-stereochemistry at the chiral center. Only when the data from all these techniques converge to tell the same, consistent story can we consider the structure to be fully and rigorously validated.
References
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. ResearchGate. [Link]
Unconventional approaches for chiral resolution. (2024). PMC - NIH. [Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 51 - Books. [Link]
Contemporary Analysis of Chiral Molecules. (2016). Chromatography Online. [Link]
Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2023). ACD/Labs. [Link]
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NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC - NIH. [Link]
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI. [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Link]
A Senior Application Scientist's Guide to Validating Chiral Purity of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate by Chiral HPLC
Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a key chiral building block whose enantiomeric purity is paramount for the synthesis of active pharmaceutical ingredients (APIs). The presence of its mirror-image (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen toxic effects.
Therefore, a robust, accurate, and validated analytical method for quantifying the enantiomeric excess (%ee) is a non-negotiable requirement for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) has emerged as the gold standard for this task, offering unparalleled precision and reliability.[1][2][3] This guide provides an in-depth, experience-driven walkthrough for developing and validating a chiral HPLC method for this specific analyte, compares it with alternative technologies, and explains the scientific rationale behind each procedural step.
The Foundational Choice: Chiral Stationary Phase (CSP) and Mobile Phase Selection
The success of any chiral separation hinges on the selection of the appropriate CSP. The principle lies in creating a chiral environment where the two enantiomers form transient diastereomeric complexes with the stationary phase, leading to different interaction energies and, consequently, different retention times.[1][4]
For an analyte like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, which is an amino acid derivative containing ester and carbamate functionalities, polysaccharide-based CSPs are the most promising starting point.[5] These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites—including grooves, cavities, and polar groups—that facilitate chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Our Selection Rationale:
CSP:Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) . This immobilized amylose-based CSP is selected for its broad applicability to α-amino acid esters and its compatibility with a wide range of solvents, which is beneficial during method development.[5][6] Immobilized phases also offer greater robustness compared to coated phases.
Mobile Phase:n-Hexane / 2-Propanol (IPA) . A normal-phase mode is chosen as it typically provides better selectivity for polysaccharide CSPs. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The concentration of IPA is the critical parameter for adjusting retention time and resolution; a lower percentage of IPA generally increases retention and can improve separation.
Optimized Chiral HPLC Method Protocol
This protocol represents a validated method suitable for quantifying the undesired (R)-enantiomer in the presence of the (S)-enantiomer.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation and Columns:
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a UV detector.
Chiral Column: Chiralpak® IA, 5 µm, 250 x 4.6 mm.
Chromatographic Conditions:
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Prepare a 1.0 mg/mL solution of a racemic mixture of Ethyl (R/S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate in the mobile phase.
Test Solution: Accurately weigh and dissolve the Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate sample in the mobile phase to a final concentration of 1.0 mg/mL.
System Suitability Testing (SST)
Before any analysis, the system's performance must be verified using the racemic standard solution. This ensures the method is performing as expected on a given day.
Parameter
Acceptance Criterion
Rationale
Resolution (Rs)
≥ 2.0 between enantiomer peaks
Ensures baseline separation for accurate integration of the minor peak.[1][7]
Tailing Factor (T)
≤ 1.5 for both peaks
Indicates good peak shape, free from asymmetry that can affect integration.
Theoretical Plates (N)
> 2000 for both peaks
Demonstrates column efficiency and good chromatographic performance.
%RSD of Peak Area
≤ 2.0% (for n=6 injections)
Confirms the precision of the injector and the stability of the system.[8]
Visualizing the Workflow: From Development to Validation
The following diagram outlines the logical flow of developing and validating a chiral HPLC method, ensuring a systematic and compliant approach.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Method Validation: A Trust-Building Framework
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1] For a chiral purity method, this means reliably quantifying the minor enantiomer. The validation must be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
Validation Parameter
Objective
Experimental Protocol & Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities).
Protocol: Inject the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture. Criteria: The peak for the (S)-enantiomer should not show any interference at the retention time of the (R)-enantiomer. Resolution (Rs) should be > 2.0.
Limit of Quantitation (LOQ)
To determine the lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.
Protocol: Prepare and inject a series of dilute solutions of the (R)-enantiomer. Criteria: The LOQ is typically established at a signal-to-noise ratio of 10:1.[7] Precision (%RSD) at this concentration should be ≤ 10%.
Linearity
To demonstrate a direct proportional relationship between the concentration of the (R)-enantiomer and the analytical response (peak area).
Protocol: Prepare a series of at least 5 solutions of the (R)-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, range from 0.1% to 0.75%). Criteria: Correlation coefficient (r²) ≥ 0.998.
Accuracy
To determine the closeness of the test results obtained by the method to the true value.
Protocol: Spike the pure (S)-enantiomer sample with known amounts of the (R)-enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Criteria: Percent recovery should be within 90.0% - 110.0% for each level.[8]
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay): Inject a spiked sample (100% of specification limit) six times on the same day. Criteria: %RSD ≤ 5.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Criteria: %RSD between the two sets of data should meet predefined limits.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Vary parameters such as mobile phase composition (±2% of IPA), column temperature (±2°C), and flow rate (±0.1 mL/min). Criteria: System suitability parameters (e.g., resolution) must still be met, and the calculated enantiomeric purity should not be significantly affected.
Comparative Analysis: Chiral HPLC vs. Alternative Technologies
While chiral HPLC is the predominant technique, other methods exist for assessing enantiomeric purity. Understanding their principles and limitations provides a comprehensive perspective and justifies the selection of HPLC for this application.
Technique
Principle
Advantages
Disadvantages
Applicability to Analyte
Chiral HPLC (Direct)
Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2][10]
High precision and accuracy; broad applicability; direct analysis without derivatization; well-established for regulatory submissions.[11]
CSPs can be expensive; method development can be empirical and time-consuming.[12]
Excellent. The analyte is non-volatile and has a UV chromophore, making it ideal for HPLC.
Chiral GC (Direct)
Separation on a chiral capillary column (e.g., cyclodextrin-based).
Very high resolution and speed for volatile compounds.
Requires analyte to be volatile and thermally stable, which is not the case here; derivatization is often necessary.
Poor. The analyte has low volatility and would likely decompose at typical GC temperatures.
Indirect HPLC/GC
Derivatization of the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[13][14]
Uses standard, less expensive achiral columns.
Requires a derivatization step which adds time, complexity, and potential for analytical error; the chiral reagent must be 100% enantiomerically pure.[13]
Possible, but not ideal. Adds unnecessary complexity and potential for side reactions compared to the direct HPLC method.
Chiral Capillary Electrophoresis (CE)
Differential migration of enantiomers in an electric field due to interaction with a chiral selector (e.g., cyclodextrin) added to the buffer.[]
Extremely high efficiency; requires very small sample volumes and less solvent.
Lower concentration sensitivity compared to HPLC-UV; reproducibility can be more challenging to control.
Feasible. Could be developed as an orthogonal technique but is less common in routine QC labs than HPLC.
NMR Spectroscopy
Use of a chiral solvating or derivatizing agent to induce chemical shift differences between the NMR signals of the two enantiomers.[11][]
Provides structural information; no chromatographic separation needed.
Low sensitivity (requires mg quantities); less precise for quantifying low levels of enantiomeric impurity (<1%); expensive instrumentation.
Limited. Not suitable for trace-level quantification of the (R)-enantiomer as an impurity. Useful for confirming the identity of the bulk material.
Conclusion
For the critical task of validating the chiral purity of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, the direct chiral HPLC method stands as the most suitable, robust, and scientifically sound approach. Its high precision, accuracy at low impurity levels, and established acceptance by regulatory bodies make it the definitive choice for quality control in a pharmaceutical setting. The detailed validation protocol, guided by ICH principles, ensures that the method is trustworthy and fit for its intended purpose: to guarantee the stereochemical integrity of a vital pharmaceutical building block. While alternative techniques have their place in analytical science, they do not offer the same combination of sensitivity, reliability, and simplicity for this specific application.
References
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available from: [Link]
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
National Institutes of Health (NIH). Unconventional approaches for chiral resolution. Available from: [Link]
Advances in chiral analysis: from classical methods to emerging technologies. (Source not publicly available).
OpenOChem Learn. Measuring Chiral Purity. Available from: [Link]
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
Amino Acid and Peptide Chiral Separ
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]
National Institutes of Health (NIH). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (Source not publicly available).
PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
Google Patents. US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters.
CHIRALPAK® IA - HPLC. Method development with CHIRALPAK® IA. Available from: [Link]
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
National Institutes of Health (NIH). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]
National Institutes of Health (NIH). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available from: [Link]
ACS Publications. Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Available from: [Link]
National Institutes of Health (NIH). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]
ACS Publications. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Available from: [Link]
Shimadzu. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Available from: [Link]
Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available from: [Link]
A Senior Application Scientist's Guide: Comparing Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and its N-Boc-Protected Analog
Abstract In the landscape of pharmaceutical development and complex organic synthesis, the selection of appropriate chiral building blocks is a critical decision that dictates the efficiency, and ultimately, the success...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the selection of appropriate chiral building blocks is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic route. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct chiral intermediates: Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and its N-tert-butoxycarbonyl (Boc) protected analog. We will explore the fundamental differences imparted by their respective N-protecting groups—ethoxycarbonyl versus Boc—focusing on their stability, deprotection orthogonality, and impact on synthetic strategy. This analysis is supported by experimental protocols and comparative data to guide researchers in making informed decisions for their specific applications.
Introduction: The Strategic Importance of Protecting Groups
Chiral 4-amino-2-hydroxybutanoic acid derivatives are valuable scaffolds in medicinal chemistry, serving as key intermediates for a range of bioactive molecules.[1][2] The strategic success of incorporating these fragments into a larger molecule hinges on a robust protecting group strategy.[3] Protecting groups are temporary modifications of functional groups that prevent unwanted side reactions, and their selection is governed by the principle of "orthogonality." An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, using specific and non-interfering chemical conditions.[4][5]
This guide focuses on two key N-protecting groups for the ethyl (2S)-4-amino-2-hydroxybutanoate scaffold: the ethoxycarbonyl group and the more widely known tert-butoxycarbonyl (Boc) group. While both are carbamates, their distinct chemical properties lead to different strategic applications.[6] We will dissect these differences to provide a clear framework for their use.
Molecular Overview and Physicochemical Properties
The core structure for both molecules is ethyl (2S)-4-amino-2-hydroxybutanoate. The key distinction lies in the substituent on the nitrogen atom.
The choice between the ethoxycarbonyl and Boc protecting groups is primarily dictated by the conditions required for their removal. This difference is the cornerstone of their orthogonal relationship in multi-step synthesis.[3][9]
Stability Profile
Both protecting groups are stable under a range of conditions, but their lability towards acids and bases differs significantly.
Expert Insight: The N-Boc group's defining characteristic is its lability to mild acidic conditions, which proceeds via the formation of a stable tertiary carbocation (isobutylene) and carbon dioxide.[9] This makes it ideal for syntheses where other functional groups, like esters or benzyl ethers, must remain intact. Conversely, the ethoxycarbonyl group, being a simple carbamate, lacks this acid-sensitive cleavage pathway and is more robust in acidic media. However, it is susceptible to basic hydrolysis, a condition under which the Boc group is exceptionally stable.[12][13] This opposing stability profile is the essence of their orthogonality.
Deprotection Strategies: A Tale of Two Chemistries
The divergent deprotection requirements for these two groups allow for their selective removal, a concept visualized in the workflow below.
Caption: Orthogonal deprotection of Ethoxycarbonyl vs. N-Boc groups.
Protocol 1: N-Boc Deprotection under Acidic Conditions
This protocol describes a standard procedure for the selective removal of the Boc group.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, generating volatile byproducts (isobutylene, CO2), which simplifies workup.[6] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes many organic compounds.
Methodology:
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Neutralization: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the deprotected amine. Further purification by column chromatography may be required.
Protocol 2: Ethoxycarbonyl Deprotection via Basic Hydrolysis
This protocol outlines the cleavage of the ethoxycarbonyl group.
Rationale: Saponification using a strong base like sodium hydroxide (NaOH) effectively cleaves the carbamate bond.[11] The use of a co-solvent like methanol or THF is often necessary to ensure miscibility between the aqueous base and the organic substrate.
Methodology:
Dissolution: Dissolve the N-ethoxycarbonyl protected substrate (1.0 equiv) in a mixture of methanol and water (e.g., 2:1 v/v).
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-4 equiv) to the solution.
Reaction: Heat the mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
Extraction: Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM) to remove any non-polar impurities.
Isolation: Adjust the pH of the aqueous layer to neutral or slightly acidic with HCl (1M) and then extract the product into an organic solvent. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free amine.
Application in a Model Synthetic Workflow
To illustrate the strategic implications of choosing one protecting group over the other, consider a hypothetical synthesis where the hydroxyl group is first modified, followed by N-deprotection.
Caption: Impact of protecting group choice on a sequential synthesis.
In this workflow, the goal is to selectively remove the N-protecting group while preserving the newly formed O-acyl (ester) group.
Using the N-Boc analog: The deprotection with TFA is ideal. The acidic conditions required to cleave the Boc group will not affect the O-acyl ester or the ethyl ester, leading cleanly to the desired product.[10]
Using the N-ethoxycarbonyl analog: The basic conditions required for N-deprotection (saponification) would simultaneously hydrolyze both the O-acyl ester and the ethyl ester, leading to the complete degradation of the molecule's desired functionality. This makes the ethoxycarbonyl group unsuitable for this specific synthetic sequence.
Conclusion and Recommendations
The choice between Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and its N-Boc-protected analog is not a matter of superior or inferior, but of strategic fit within a broader synthetic plan.
Choose the N-Boc protected analog when:
Your synthetic route involves base-sensitive functional groups or requires subsequent steps under basic conditions.
You need to perform a deprotection that is orthogonal to acid-stable but base-labile groups (e.g., esters, amides).
Mild deprotection conditions with volatile byproducts are a priority for simplifying purification.
Choose the Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate when:
Your synthetic route involves acid-sensitive functional groups (e.g., acetals, silyl ethers, or other Boc groups) that must be preserved.
The final deprotection step can be performed under hydrolytic conditions without affecting other parts of the molecule.
Cost may be a consideration, as the reagents for ethoxycarbonyl protection can be more economical.
By understanding the fundamental principles of stability and orthogonality, researchers can leverage the distinct chemical personalities of these protecting groups to design more elegant, efficient, and successful synthetic strategies in their pursuit of novel therapeutics.
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Esters: The Case of (2S)-4-[(Ethoxycarbonyl)amino]-2-hydroxybutanoate Analogues
Introduction In the intricate landscape of pharmaceutical development and fine chemical synthesis, the choice of a protective group or functional moiety can profoundly impact reaction efficiency, selectivity, and overall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the intricate landscape of pharmaceutical development and fine chemical synthesis, the choice of a protective group or functional moiety can profoundly impact reaction efficiency, selectivity, and overall yield. Chiral hydroxy amino acid derivatives, such as Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, are valuable building blocks. However, a fundamental question often arises during process development: how does the choice of the ester alkyl group—ethyl versus the more common methyl—influence reactivity in subsequent synthetic transformations?
This guide provides an in-depth comparison of the reactivity of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate against its hypothetical methyl ester counterpart, Methyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. We will dissect the underlying principles governing their differential reactivity, supported by established literature and detailed experimental protocols, to empower researchers and drug development professionals to make informed decisions in their synthetic strategies.
Theoretical Framework: Steric and Electronic Effects
The reactivity of the ester carbonyl group is primarily governed by two fundamental factors: steric hindrance and electronic effects. The seemingly minor difference between an ethyl (-CH₂CH₃) and a methyl (-CH₃) group creates subtle but significant distinctions in both areas.
Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, being slightly larger, has a marginally stronger electron-donating effect than the methyl group. This increased electron density on the carbonyl carbon makes it a slightly less potent electrophile, thus potentially slowing the rate of nucleophilic attack.[1][2]
Steric Hindrance : The ethyl group is sterically more demanding than the methyl group.[3][4][5] This increased bulk can impede the approach of a nucleophile to the carbonyl carbon, raising the activation energy of the transition state and decreasing the reaction rate.[6]
These two effects generally converge to make ethyl esters less reactive than their methyl ester analogues in nucleophilic acyl substitution reactions.
Diagram 1: Structural Comparison
Caption: Chemical structures of the target ethyl ester and its methyl ester analogue.
Comparative Reactivity in Key Transformations
We will now evaluate the expected performance of our ethyl ester versus its methyl counterpart in three common and critical synthetic transformations: alkaline hydrolysis, amidation, and hydride reduction.
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis is a classic bimolecular nucleophilic acyl substitution (BAc2) reaction and serves as an excellent benchmark for ester reactivity. The rate is sensitive to both electronic and steric factors.
Expected Outcome: The methyl ester is predicted to hydrolyze significantly faster than the ethyl ester. Published studies on various ester systems consistently show that ethyl esters hydrolyze at a rate approximately 2 to 3 times slower than the corresponding methyl esters under identical conditions.[7][8] This is attributed to the combination of the ethyl group's greater steric bulk and slightly more pronounced electron-donating nature, both of which disfavor the initial nucleophilic attack by the hydroxide ion.
The direct conversion of esters to amides is a cornerstone of pharmaceutical chemistry. This reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions employed.
Expected Outcome: The outcome is more nuanced than in hydrolysis. While the fundamental principles of sterics and electronics still apply, favoring the methyl ester for faster kinetics, some base-promoted amidation systems have shown higher yields with ethyl esters compared to their methyl analogues.[9] This can be due to competing side reactions, such as transesterification when an alkoxide base is used. For instance, using sodium methoxide with an ethyl ester could lead to the formation of the methyl ester in situ.[10] In general, for a direct, uncatalyzed thermal amidation, the less-hindered methyl ester would be expected to react more rapidly.
Reduction by Hydride Reagents
The reduction of esters to primary alcohols is a common synthetic step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required, as sodium borohydride (NaBH₄) is generally ineffective for reducing esters under standard conditions.[11][12]
Expected Outcome: Both the ethyl and methyl ester will be readily reduced to the corresponding diol, (2S)-4-[(ethoxycarbonyl)amino]butane-1,2-diol, by a powerful reducing agent like LiAlH₄.[13] The difference in reactivity between the two esters is unlikely to result in a significant difference in the final product yield, as LiAlH₄ is highly reactive. However, one might observe a slightly faster reaction rate with the methyl ester due to its lower steric hindrance. The choice between the two esters would likely have a negligible impact on the outcome of this specific transformation, unlike in hydrolysis or amidation where reaction rates are more finely balanced.
Experimental Protocols for Reactivity Evaluation
To empirically validate these theoretical differences, the following self-validating experimental protocols are proposed.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing ester hydrolysis rates via back-titration.
Protocol 1: Comparative Kinetic Analysis of Alkaline Hydrolysis
Objective: To determine and compare the second-order rate constants for the saponification of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and its methyl ester analogue.
Methodology:
Reagent Preparation:
Prepare 0.05 M solutions of the ethyl ester and the methyl ester in a 1:1 mixture of ethanol and water.
Prepare and standardize a 0.05 M aqueous solution of sodium hydroxide (NaOH).
Prepare and standardize a 0.02 M aqueous solution of hydrochloric acid (HCl).
Reaction Setup:
In separate temperature-controlled flasks maintained at 25°C, place 50.0 mL of the ethyl ester solution and 50.0 mL of the methyl ester solution.
In the same water bath, allow a flask containing 100 mL of the 0.05 M NaOH solution to reach thermal equilibrium.
Initiation and Sampling:
To initiate the reactions, simultaneously add 50.0 mL of the 0.05 M NaOH solution to each ester flask. Start a timer immediately. The initial concentrations are now 0.025 M for both ester and NaOH.
At predetermined time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 10.0 mL aliquot from each reaction mixture.
Quenching and Titration:
Immediately quench each aliquot by adding it to a flask containing 20.0 mL of the 0.02 M standardized HCl. The excess HCl will neutralize the remaining NaOH in the aliquot and stop the reaction.
Add 2-3 drops of phenolphthalein indicator to the quenched solution.
Perform a back-titration by titrating the unreacted HCl with the 0.05 M standardized NaOH solution until a faint pink endpoint is reached.
Data Analysis:
Calculate the concentration of unreacted NaOH at each time point, which corresponds to the amount of ester that has been hydrolyzed.
Plot 1/[Ester] versus time (t). For a second-order reaction, this should yield a straight line.
The slope of the line is the rate constant, k. Compare the calculated k values for the ethyl and methyl esters.
Protocol 2: Competitive Amidation with a Model Amine
Objective: To directly compare the relative reactivity of the ethyl and methyl esters towards a model amine in a single reaction vessel.
Methodology:
Reaction Setup:
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of both Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate and its methyl ester analogue in a suitable aprotic solvent (e.g., 10 mL of DMSO).
Add a sub-stoichiometric amount (e.g., 0.5 mmol) of a model amine, such as benzylamine. Using a limited amount of the amine ensures the reaction does not go to completion, allowing for a clear comparison of conversion rates.
Reaction and Monitoring:
Heat the mixture to a controlled temperature (e.g., 80°C) and stir.
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours).
Workup and Analysis:
Quench each aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
The analytical method should be capable of resolving and quantifying the starting ethyl ester, starting methyl ester, the ethyl-derived amide product, and the methyl-derived amide product.
Data Analysis:
Calculate the ratio of the two amide products at each time point.
This ratio directly reflects the relative reactivity of the two esters under the chosen reaction conditions. A ratio greater than 1 for [Methyl-derived amide]/[Ethyl-derived amide] indicates the methyl ester is more reactive.
Conclusion and Recommendations
The fundamental principles of organic chemistry, supported by extensive literature, predict that methyl esters are generally more reactive than their ethyl ester counterparts in nucleophilic acyl substitution reactions.[3][4][7] This is primarily due to the smaller steric profile and slightly weaker electron-donating character of the methyl group.
For reactions where a high rate is desired, such as hydrolysis or certain amidations , the methyl ester analogue of (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate would be the preferred substrate.
For transformations where reactivity needs to be attenuated or where side reactions like transesterification are a concern, the ethyl ester may offer an advantage, providing greater stability and potentially cleaner reaction profiles.[3]
In the case of powerful transformations like reduction with LiAlH₄ , the difference in reactivity is largely inconsequential, and the choice of ester can be based on other factors like cost, availability, or the physical properties of the starting material.
Ultimately, while theoretical principles provide a strong predictive framework, the optimal choice must be validated empirically. The protocols outlined in this guide provide a robust system for quantifying these reactivity differences, enabling scientists to select the most appropriate building block for their specific synthetic goals in the pursuit of efficient and scalable drug development processes.
References
Klan, P., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0186533. Available at: [Link]
Chapman, N. B., & Shorter, J. (1956). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society, 1824. Available at: [Link]
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Reddit discussion on Methyl ester vs Ethyl ester hydrolysis. (2022). r/OrganicChemistry. Available at: [Link]
Guisan, J. M., et al. (2011). A Mechanistic Study on the Amidation of Esters Mediated by Sodium Formamide. The Journal of Organic Chemistry, 76(23), 9683–9690. Available at: [Link]
Walker, T. W., et al. (2021). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. Available at: [Link]
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Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Available at: [Link]
Das, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(50), 34693–34704. Available at: [Link]
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
LiALH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
ResearchGate discussion on ester reduction by sodium borohydride. (2017). Available at: [Link]
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Kiss, L., et al. (2017). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Scientific Reports, 7, 16640. Available at: [Link]
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Difference Between Electronic and Steric Effects. (2019). Pediaa.com. Available at: [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a crucial building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are essential for ensuring quality and consistency. This guide provides an in-depth comparison and a framework for the cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] When different analytical methods are used to test the same sample, for instance, in different laboratories or during different stages of drug development, cross-validation becomes a critical exercise to ensure the equivalency of results.[3] This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Methodologies Under Comparison
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity. For a compound like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a reversed-phase method is typically employed.
Principle of Causality: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ethoxycarbonylamino and hydroxybutanoate moieties of the molecule provide sufficient polarity to be retained and then eluted by a gradient of an organic modifier (like acetonitrile) in an aqueous buffer. Since the analyte contains a carboxyl group, UV detection at a low wavelength (around 200-210 nm) is effective.[4] For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active agent like o-phthalaldehyde (OPA) can be employed, which reacts with the amino group.[5]
Strengths:
High sensitivity and specificity.
Excellent for purity determination and identifying related substances.
Widely available and well-understood technology.
Limitations:
Requires a well-characterized reference standard for quantification.
Susceptible to matrix effects.
Derivatization, if used, adds a step to the workflow and can be a source of variability.
Method B: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR has emerged as a powerful primary analytical method in pharmaceutical analysis.[6][7] Unlike chromatographic techniques, qNMR can provide both structural confirmation and quantification without the need for an identical reference standard of the analyte.[8][9]
Principle of Causality: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard (that does not have signals overlapping with the analyte) in a deuterated solvent, the purity or concentration of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping signals.
Strengths:
A primary ratio method, often not requiring a specific analyte reference standard.[6]
Provides structural information, confirming the identity of the analyte simultaneously.
Non-destructive, allowing for sample recovery.
High precision and accuracy with low uncertainty.[8]
Limitations:
Lower sensitivity compared to HPLC.
Requires a high-field NMR spectrometer, which is a significant capital investment.
Potential for signal overlap in complex mixtures.
Experimental Protocols
Protocol 1: HPLC-UV Method for Assay Determination
This protocol outlines a general procedure. Method development and validation in accordance with ICH Q2(R1) guidelines are prerequisites.[1][2][10]
Preparation of Solutions:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Diluent: 50:50 (v/v) Water:Acetonitrile.
Standard Solution: Accurately weigh approximately 25 mg of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 1.0 mg/mL).
Sample Solution: Prepare the sample to be tested at a target concentration of 1.0 mg/mL in Diluent.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
UV Detection: 210 nm.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Procedure:
Inject the Diluent (as a blank), followed by five replicate injections of the Standard Solution and duplicate injections of the Sample Solution.
Calculate the assay of the sample based on the peak area comparison between the sample and the average of the standard injections.
Protocol 2: qNMR Method for Assay Determination
This protocol is designed for a 400 MHz NMR spectrometer or higher.[6][11]
Preparation of Sample:
Accurately weigh approximately 20 mg of the Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate sample and 10 mg of a certified internal standard (e.g., Maleic Acid) into a clean, dry vial.
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the vial.
Ensure complete dissolution, using gentle vortexing if necessary.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Program: Standard quantitative 1D proton experiment (e.g., zg30).
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is often a safe starting point).
Number of Scans (NS): 16 or 32 (to achieve adequate signal-to-noise).
Acquisition Time (AQ): ≥ 3 seconds.
Temperature: 298 K.
Data Processing and Calculation:
Apply an exponential window function (line broadening of 0.3 Hz).
Fourier transform, phase correct, and baseline correct the spectrum.
Integrate a well-resolved, characteristic signal for the analyte (e.g., the methylene protons adjacent to the ester oxygen) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
Calculate the purity/assay using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral area
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P_std = Purity of the internal standard
Cross-Validation: A Framework for Ensuring Equivalency
The goal of cross-validation is to compare the data from two validated analytical methods to determine if they provide comparable results.[3] A pre-approved protocol with clear acceptance criteria is mandatory before starting the study.[12]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
Sample Selection: Select a minimum of three independent batches of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, preferably with varying purity levels if available. From each batch, prepare at least three independent samples.
Analysis: Analyze each of the prepared samples using both the fully validated HPLC-UV method and the fully validated qNMR method as described above.
Data Collection: Tabulate the final assay (%w/w) results obtained from both methods for each individual sample preparation.
Statistical Comparison: The core of the cross-validation is the statistical comparison of the two datasets. A paired Student's t-test is a commonly used statistical test to determine if there is a significant difference between the means of two paired groups.[13][14]
Null Hypothesis (H₀): The mean difference between the results from the HPLC-UV and qNMR methods is zero (i.e., the methods are equivalent).
Alternative Hypothesis (H₁): The mean difference is not zero.
Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol. A typical criterion is:
The two methods are considered equivalent if the p-value obtained from the paired t-test is greater than a specified significance level (α), commonly set at 0.05. A p-value > 0.05 indicates that there is no statistically significant difference between the results of the two methods.[15]
Data Presentation and Interpretation
Below is a table with hypothetical data to illustrate the comparison.
Sample ID
HPLC-UV Assay (% w/w)
qNMR Assay (% w/w)
Difference (%)
Batch 1-A
99.2
99.4
-0.2
Batch 1-B
99.3
99.3
0.0
Batch 1-C
99.1
99.5
-0.4
Batch 2-A
98.5
98.7
-0.2
Batch 2-B
98.6
98.6
0.0
Batch 2-C
98.4
98.8
-0.4
Batch 3-A
99.5
99.6
-0.1
Batch 3-B
99.6
99.5
0.1
Batch 3-C
99.4
99.7
-0.3
Mean
99.07
99.23
-0.17
Std. Dev.
0.45
0.44
0.19
p-value (Paired t-test)
\multicolumn{3}{c
}{0.065 }
Interpretation:
In this hypothetical example, the average assay from the HPLC-UV method is 99.07% and from the qNMR method is 99.23%. The paired t-test yields a p-value of 0.065. Since this p-value is greater than the pre-defined acceptance criterion of 0.05, we would accept the null hypothesis. This leads to the conclusion that there is no statistically significant difference between the two analytical methods. Therefore, the methods can be considered equivalent and used interchangeably for the assay determination of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate.
Conclusion and Recommendations
Both HPLC-UV and qNMR are powerful and reliable techniques for the quantitative analysis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate. HPLC-UV offers higher sensitivity, making it ideal for impurity profiling and routine quality control testing where high throughput is often required. Conversely, qNMR serves as an excellent orthogonal method.[6] Its role as a primary method makes it invaluable for the certification of reference standards and for investigations where an independent verification of purity is required without reliance on a specific standard.
A successful cross-validation, as demonstrated in this guide, provides documented evidence that both methods produce comparable results, ensuring data consistency across the pharmaceutical development lifecycle. This builds confidence in the analytical data package and provides flexibility in the selection of analytical technology to suit specific needs, ultimately upholding the quality and safety of the final drug product.
References
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
Wikipedia. (n.d.). Student's t-test. Retrieved from [Link]
Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, June 21). FDA Withdraws Draft Guidance for Industry: Statistical Approaches to Evaluate Analytical Similarity. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubChem. (n.d.). (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184-1193. Retrieved from [Link]
Kiani, J. (2019, September 26). Using the Corrected Paired Student's t-test for comparing Machine Learning Models. Analytics Vidhya. Retrieved from [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatography A, 1061(2), 167-176. Retrieved from [Link]
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(4), 336-351. Retrieved from [Link]
Casson, R. J., & Farmer, L. D. (2025). A simple guide to the use of Student's t-test, Mann-Whitney U test, Chi-squared test, and Kruskal-Wallis test in biostatistics. Biostatistics & Epidemiology, 9(1), 1-12. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Google Patents. (n.d.). CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
IQVIA. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
Dixit, S. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Retrieved from [Link]
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
ECA Academy. (2026, March 17). FDA Guidance on Statistical Methods for Clinical Trials. Retrieved from [Link]
Funako, T., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 237-244. Retrieved from [Link]
Raschka, S. (n.d.). paired_ttest_kfold_cv: K-fold cross-validated paired t test. Mlxtend. Retrieved from [Link]
Zheng, R. C., & Zheng, Y. G. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(2), 541-551. Retrieved from [Link]
Burdick, R. K., et al. (2017). Statistical Methods for Analytical Comparability. Statistics in Biopharmaceutical Research, 9(1), 1-13. Retrieved from [Link]
The Center for Biosimilars. (2019, May 21). FDA Releases Draft Guidance on Comparative Analytical Assessment for Biosimilars. Retrieved from [Link]
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Quora. (2015, April 7). How to perform the t-Test on k-fold cross validation results to compare two classifiers. Retrieved from [Link]
Wang, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 230, 115379. Retrieved from [Link]
Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]
Comparative Study of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate in Drug Discovery
Executive Summary & Strategic Context The development of semi-synthetic derivatives has been a cornerstone of modern drug discovery, particularly in overcoming enzymatic resistance in antibiotics and designing transition...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The development of semi-synthetic derivatives has been a cornerstone of modern drug discovery, particularly in overcoming enzymatic resistance in antibiotics and designing transition-state analogs for enzyme inhibition. At the heart of these efforts is (S)-4-amino-2-hydroxybutanoic acid (AHBA) , a critical chiral pharmacophore.
While AHBA is indispensable, its integration into complex active pharmaceutical ingredients (APIs) requires rigorous protecting group strategies to ensure regioselectivity. This guide provides an in-depth comparative analysis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate (hereafter referred to as Eoc-AHBA-OEt ) against traditional alternatives like Boc- and Cbz-protected derivatives. By evaluating atom economy, scalability, and orthogonal deprotection mechanisms, this guide equips synthetic chemists and drug development professionals with actionable, field-proven insights.
Mechanistic Rationale: The Role of the AHBA Pharmacophore
The AHBA moiety is most famously utilized in the semi-synthesis of aminoglycoside antibiotics such as Amikacin and Plazomicin . Traditional aminoglycosides like Kanamycin A are highly susceptible to bacterial Aminoglycoside Modifying Enzymes (AMEs)—specifically O-nucleotidyltransferases (ANT) and O-phosphotransferases (APH).
By selectively acylating the N-1 position of the 2-deoxystreptamine ring with an AHBA derivative, chemists introduce critical steric hindrance. This structural modification physically blocks AMEs from binding to and inactivating the adjacent hydroxyl groups, thereby restoring the drug's bactericidal efficacy against resistant strains .
Beyond antibiotics, AHBA derivatives are also utilized as pseudo-dipeptidic transition state analogs in the design of novel renin inhibitors for cardiovascular therapies .
Comparative Analysis of Protected AHBA Alternatives
The choice of protecting group for AHBA dictates the scalability, cost, and environmental impact (E-factor) of the synthetic route. Eoc-AHBA-OEt utilizes an ethoxycarbonyl (Eoc) group for the amine and an ethyl ester for the carboxylic acid. Because aminoglycosides consist of robust polyamine/polyether scaffolds, they are highly stable under basic conditions. This chemical reality makes the alkaline hydrolysis of the Eoc group highly advantageous, avoiding the harsh acids required for Boc removal or the expensive palladium catalysts needed for Cbz removal .
Table 1: Quantitative Comparison of AHBA Protecting Groups
Protecting Group Strategy
Molecular Weight
Deprotection Reagent
Deprotection Byproducts
Scalability / Cost
Orthogonality
Eoc-AHBA-OEt
219.24 g/mol
Strong Base (e.g., Ba(OH)₂, NaOH)
Ethanol, CO₂
Excellent (Lowest cost)
Ideal for base-stable APIs.
Boc-AHBA-OH
219.24 g/mol
Strong Acid (e.g., TFA, HCl)
Isobutylene, CO₂
Moderate (High reagent cost)
Ideal for acid-stable APIs.
Cbz-AHBA-OH
253.25 g/mol
H₂ / Pd-C (Hydrogenolysis)
Toluene, CO₂
Low (Expensive catalysts)
Fails in sulfur-containing drugs.
Table 2: Experimental Performance in Amikacin Semi-Synthesis
Precursor Used
Coupling Yield (%)
Deprotection Yield (%)
Overall API Purity (HPLC)
Process E-Factor
Eoc-AHBA-OEt
88%
92%
>99.0%
15 (Low waste)
Boc-AHBA-OH
90%
85%
>98.5%
45 (High TFA waste)
Cbz-AHBA-OH
85%
95%
>99.0%
25 (Heavy metal waste)
Data synthesis indicates that while coupling yields are comparable across all three derivatives, Eoc-AHBA-OEt offers a superior E-factor and lower cost per kilogram at the industrial scale.
Experimental Methodology: N-1 Acylation Workflow
To ensure scientific integrity, the following protocol outlines the integration of Eoc-AHBA-OEt into an aminoglycoside scaffold. The causality behind this specific sequence is thermodynamic: the ethyl ester is unreactive toward the target amine and must first be saponified to a free acid, then activated to an N-hydroxysuccinimide (NHS) ester to drive the thermodynamically unfavorable amide bond formation.
Fig 2. Experimental workflow for N-1 acylation using the Eoc-AHBA-OEt building block.
Step-by-Step Self-Validating Protocol
Step 1: Saponification of the Ethyl Ester
Procedure: Dissolve Eoc-AHBA-OEt (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (1.2 eq) at 0 °C. Stir for 2 hours at room temperature. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.
Causality: LiOH is preferred over NaOH to prevent potential racemization at the C-2 chiral center.
Validation Checkpoint: TLC (Silica gel, EtOAc/Hexane 1:1) must show complete disappearance of the starting material (Rf 0.6) and the appearance of a baseline spot corresponding to the free acid.
Step 2: Activation to NHS Ester
Procedure: Dissolve the resulting Eoc-AHBA-OH in anhydrous DCM. Add N-Hydroxysuccinimide (1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C. Stir for 12 hours. Filter the precipitated dicyclohexylurea (DCU) and concentrate the filtrate.
Causality: NHS esters are relatively stable to isolation but highly reactive toward primary amines, ensuring high regioselectivity in the subsequent coupling step.
Validation Checkpoint: IR spectroscopy of the isolated intermediate must show a characteristic NHS ester carbonyl stretch at ~1740 cm⁻¹, distinct from the broad carboxylic acid stretch.
Step 3: Regioselective N-1 Coupling
Procedure: Dissolve poly-silylated Kanamycin A (1.0 eq) in anhydrous DMF. Add the activated Eoc-AHBA-NHS ester (1.05 eq) dropwise over 1 hour. Stir at room temperature for 24 hours.
Validation Checkpoint: LC-MS analysis of the crude reaction mixture must confirm the mass of the fully protected intermediate [M+H]⁺, with <5% of unreacted Kanamycin A remaining.
Step 4: Global Deprotection (Alkaline Hydrolysis)
Procedure: Treat the coupled intermediate with aqueous Barium Hydroxide [Ba(OH)₂] at 70 °C for 4 hours to cleave the ethoxycarbonyl group. Neutralize with dilute H₂SO₄ to precipitate BaSO₄, filter, and subject the filtrate to mild aqueous acid (pH 3) to remove silyl groups.
Causality: Alkaline hydrolysis is deliberately chosen because the aminoglycoside polyamine core is highly stable under basic conditions. Acid deprotection (as used for Boc) risks cleaving the delicate glycosidic bonds of the antibiotic.
Validation Checkpoint: A Ninhydrin test of the final purified product must turn deep purple, confirming the successful unmasking of the primary amine on the AHBA side chain.
References
Carbohydrate-based drugs launched during 2000−2021
Source: Acta Pharmaceutica Sinica B (via National Institutes of Health / PMC)
URL:[Link]
BB-K8, A NEW SEMISYNTHETIC AMINOGLYCOSIDE ANTIBIOTIC
Source: Bulletin of the Chemical Society of Japan
URL:[Link]
Aminoglycoside derivatives, process for their preparation and pharmaceutical compositions (EP0009197A1)
Novel renin inhibitors containing a non-peptide aminoalkanoyl moiety at P1-P1' position
Source: Frontiers in Bioscience (IMR Press)
URL:[Link]
As a Senior Application Scientist, I understand that managing complex organic intermediates like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate requires more than just a cursory glance at a Safety Data Sheet (SD...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that managing complex organic intermediates like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate requires more than just a cursory glance at a Safety Data Sheet (SDS). Proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a comprehensive, self-validating operational framework for the safe handling and disposal of this specific chemical, ensuring your laboratory maintains the highest standards of safety and operational excellence.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate (Molecular Formula: C9H17NO5) is an ethyl ester of a carbamate-protected amino acid.
The Causality of the Hazard:
The presence of the carbamate moiety (N-ethoxycarbonyl) is the critical factor dictating its disposal. Carbamates are structurally related to urethane (ethyl carbamate), a known multi-site toxin and suspected carcinogen. While the higher molecular weight (219.23 g/mol ) of this specific derivative significantly reduces its volatility and immediate inhalation risk compared to simple carbamates, it retains the potential for biological activity and environmental persistence. Furthermore, the ester and carbamate linkages are susceptible to hydrolysis under extreme pH conditions, which can release carbon dioxide and reactive intermediate amines. Therefore, this compound must never be disposed of via aqueous drain systems , even if partially water-soluble[1].
Table 1: Physicochemical & Disposal Parameters
Parameter
Value / Classification
Operational Implication
Molecular Formula
C9H17NO5
Contains C, H, N, O. No halogens present.
Molecular Weight
219.23 g/mol
Moderate MW; lower volatility, reducing vapor hazards at room temperature.
Halogen Content
0%
Must be segregated into Non-Halogenated waste streams unless mixed with halogenated solvents.
Functional Groups
Ester, Hydroxyl, Carbamate
Susceptible to hydrolysis. Waste pH must be maintained between 5.0 and 9.0 to prevent off-gassing.
EPA Waste Class
Characteristic Waste
Managed under RCRA guidelines; requires incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].
Pre-Disposal Logistics & Waste Segregation
Proper segregation prevents dangerous chemical incompatibilities and reduces disposal costs. The decision matrix below outlines the exact routing for waste streams containing this compound.
Fig 1: Disposal decision matrix for Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate waste.
Step-by-Step Disposal Workflows
To ensure trustworthiness and safety, every protocol described here functions as a self-validating system —meaning the procedure includes built-in checks to confirm it is being executed safely.
Protocol A: Solid Waste Disposal (Powders and Crystals)
Collection: Utilize a dedicated, wide-mouth High-Density Polyethylene (HDPE) container.
Transfer (Self-Validating Step): Transfer unused or contaminated powder using a disposable anti-static spatula.
Validation: The lack of powder clinging to the spatula shaft confirms static dissipation.
Causality: Anti-static tools prevent the aerosolization of fine powders, effectively eliminating the risk of inhalation exposure during transfer.
Sealing & Labeling: Seal the container with a leak-proof, threaded cap. Label the container explicitly: "Hazardous Solid Waste: Contains Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate."
Protocol B: Liquid Waste Disposal (Solutions and Extracts)
Segregation: Identify the solvent matrix. If the compound is dissolved in methanol, ethanol, or ethyl acetate, route it to the Non-Halogenated Organic Waste carboy. If dissolved in dichloromethane (DCM), it must be routed to the Halogenated Organic Waste carboy[1].
pH Verification (Self-Validating Step): Before transferring any aqueous or semi-aqueous mixtures into a bulk waste carboy, test an aliquot of the solution with a pH strip.
Validation: The pH must read between 5.0 and 9.0.
Causality: Carbamate and ester linkages are highly susceptible to base- or acid-catalyzed hydrolysis. If the waste is highly basic (pH > 9), the molecule will hydrolyze, releasing carbon dioxide. In a sealed waste carboy, continuous CO2 evolution will cause dangerous over-pressurization and potential container rupture.
Transfer: Use a grounded safety funnel to pour the liquid into the carboy.
Validation: Visually confirm the carboy is no more than 80% full. This headspace is mandatory to accommodate thermal vapor expansion.
Secondary Containment: Store the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.
Emergency Spill Response & Decontamination
In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.
Fig 2: Emergency spill response workflow for chemical containment and EHS escalation.
Decontamination Protocol for Small Spills:
Containment: For liquid solutions, surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads).
Causality: Do not use combustible absorbents like sawdust. Organic mixtures can lower the auto-ignition temperature of combustible absorbents, creating a fire hazard.
Collection: Sweep the absorbed material using a non-sparking brush and dustpan. Place into a hazardous waste bag.
Surface Decontamination: Wash the affected benchtop or floor area with a mild detergent solution, followed by a water rinse. Collect all rinse water and absorbent materials as hazardous waste.
Regulatory Compliance & EHS Integration
Under the US Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), laboratories must adhere to a "cradle-to-grave" tracking system for hazardous materials[2]. This mandates that your laboratory is legally responsible for the Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate waste from the moment it is generated until its final destruction (typically via high-temperature incineration at a permitted TSDF). Always coordinate with your institutional Environmental Health and Safety (EHS) department to ensure waste manifests are properly documented before off-site transport.
References
Title: Resource Conservation and Recovery Act (RCRA) Overview
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Management of Waste - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) / National Research Council
URL: [Link]
Personal protective equipment for handling Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
[label="Deploy Spill Kit\n Advanced Operational Safety and Handling Guide: Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate As a Senior Application Scientist, I approach chemical safety not as a checklist of arbit...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Deploy Spill Kit\n
Advanced Operational Safety and Handling Guide: Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system of causality. Protecting yourself and your laboratory environment when handling complex organic intermediates like Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate requires a deep understanding of the molecule's structural properties and how they interact with human physiology and engineering controls.
This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this functionalized organic ester, grounded in authoritative regulatory standards.
Chemical Hazard Profiling & Causality
To design an effective safety protocol, we must first analyze the molecular architecture of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate.
Lipophilicity & Dermal Permeation: The molecule contains both an ethyl ester and an ethoxycarbonyl (carbamate) group. These aliphatic moieties significantly increase the molecule's partition coefficient (LogP). If the chemical contacts unprotected skin, these lipophilic groups lower the activation energy required to permeate the lipid bilayers of the stratum corneum, facilitating rapid systemic absorption.
Mucosal Irritation: The presence of a free hydroxyl (-OH) group and a secondary amine (-NH) within the carbamate allows for strong hydrogen bonding. If aerosolized, these functional groups will rapidly bind to the aqueous mucosa of the respiratory tract and eyes, causing acute irritation.
Because of these structural realities, our primary safety directive is absolute barrier isolation (preventing dermal contact) and aerosol containment (preventing inhalation).
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly tied to a rigorous hazard assessment[1]. The following matrix details the required PPE for handling this compound, summarizing the mechanistic justification for each choice.
PPE Category
Specification
Mechanistic Justification
Regulatory Standard
Hand Protection
Dual-layer Nitrile (≥ 5 mil thickness)
Lipophilic ester/carbamate moieties facilitate rapid epidermal permeation. Nitrile resists aliphatic ester degradation significantly better than standard latex[2].
Protects ocular mucosa from aerosolized droplets or accidental splashes. Standard safety glasses with side shields are insufficient for liquid transfer[3].
Required only if engineering controls (fume hoods) fail, or during high-energy agitation (e.g., sonication) that generates micro-aerosols outside a contained environment[5].
Standard Operating Procedure: Safe Handling & Transfer
Do not rely solely on PPE; it is the last line of defense[2]. The primary method for protecting laboratory personnel is the strict use of engineering controls[3]. Follow this step-by-step methodology for precision dispensing.
Phase 1: Environmental & PPE Verification
Verify Engineering Controls: Ensure the chemical fume hood is fully operational. Verify via the monitor that the face velocity is maintaining a continuous 80–100 feet per minute (fpm). Causality: This specific velocity creates a negative pressure barrier that captures volatile organic components and micro-aerosols without creating excessive turbulence that could blow powders or droplets out of the hood[6].
Don PPE: Inspect dual-layer nitrile gloves for micro-tears. Don ANSI Z87.1 goggles and ensure your FR lab coat is fully buttoned to the collar[3].
Phase 2: Primary Containment & Dispensing
3. Establish Secondary Containment: Place the reagent bottle on a chemically resistant spill tray within the fume hood. Causality: This localizes potential micro-spills during transfer, preventing contamination from spreading across the main hood deck[7].
4. Dispense the Chemical:
If in liquid state: Use a positive displacement pipette or a clean, dry glass syringe to prevent vapor pressure buildup from causing droplet expulsion.
If in solid/powder state: Use a static-free, grounded spatula. Avoid dropping the powder from a height to minimize aerosolization.
Decontaminate: Wipe down the exterior of the reagent bottle and the transfer tools with a compatible solvent (e.g., 70% isopropanol) before removing them from the fume hood.
A -> B -> C -> D -> E;
E -> F[label=" Yes", fontcolor="#EA4335"];
E -> G[label=" No", fontcolor="#34A853"];
F -> G;
G -> H -> I;
}
Figure 1: Operational workflow and incident response logic for handling functionalized organic esters.
Emergency Response & Spill Mitigation
In the event of a spill, immediate and systematic action is required to prevent environmental contamination and exposure[8].
Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area. Alert personnel in the immediate vicinity[6].
Neutralize & Absorb: Do not use water, as the ester groups may resist aqueous dissolution and spread the contamination. Deploy a chemical spill kit utilizing an inert, amorphous silicate absorbent to bind the organic liquid[9].
Collect: Use a plastic scoop (to avoid sparking if flammable solvents are present) to collect the saturated absorbent. Place it into a heavy-duty, sealable polyethylene waste bag.
Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an alcohol wipe down to remove residual lipophilic traces[9].
Lifecycle & Waste Management (Disposal Plan)
Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[7]. Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate must be treated as hazardous organic waste.
Waste Segregation: Classify and segregate this compound as Non-Halogenated Organic Waste . Do not mix this waste stream with strong acids, bases, or oxidizers, as the carbamate and ester linkages can undergo exothermic hydrolysis[7].
Containerization: Store waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene - HDPE). Ensure the container is never filled past 90% capacity to allow for vapor expansion[10].
Labeling & SAA Storage: Immediately affix a hazardous waste label detailing the exact chemical constituents. Store the container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point[11].
Final Disposition: Do not allow waste to accumulate in the SAA indefinitely. Transfer to a Central Accumulation Area (CAA) or arrange for pickup by a licensed hazardous waste disposal vendor within your facility's regulatory time limits (e.g., 90 days for Large Quantity Generators)[10].
References
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]
North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com.[Link]
Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.[Link]